Hentriacontane

Catalog No.
S598530
CAS No.
630-04-6
M.F
C31H64
M. Wt
436.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hentriacontane

CAS Number

630-04-6

Product Name

Hentriacontane

IUPAC Name

hentriacontane

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

InChI

InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

IUJAMGNYPWYUPM-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether

Synonyms

hentriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Hentriacontane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.52x10-11 mg/l at 25 °c (est)slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

solubility and lipophilicity of hentriacontane

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Hentriacontane

The table below summarizes the key quantitative data available for this compound.

Property Value Unit Source / Comment
Molecular Formula C₃₁H₆₄ - [1]
Average Molecular Weight 436.85 g/mol [1] [2]
Melting Point 66 - 70 °C [2] (measured); 67.9 °C [1] (experimental)
Boiling Point 180 °C at 4 mmHg [2]
Water Solubility 2.7e-11 mg/L @ 25 °C (est) [1]
logP (log octanol/water) 16.501 (est); 12.339 (calc) - [1] [3]
logWS -12.80 - Crippen Calculated Property [3]
State Solid - White to almost white powder/crystal [2]

Experimental Context and Detection

This compound is a long-chain saturated hydrocarbon (n-alkane) found in various plants and natural waxes [4] [1]. It is typically detected and analyzed as part of a complex mixture of lipophilic compounds.

  • Natural Occurrence: It is found in the lipophilic fraction of cereal straws like wheat, rye, and triticale [5], and in medicinal plants such as Withania somnifera [4].
  • Analytical Method: The primary method for identifying and quantifying this compound in mixtures is Gas Chromatography-Mass Spectrometry (GC-MS) [5] [6].
    • Sample Preparation: Plant material is dried, ground, and the lipophilic compounds are extracted using a non-polar solvent like chloroform in a Soxhlet apparatus [5].
    • Analysis: The extract is derivatized to increase volatility and then injected into the GC-MS. Compounds are identified by comparing their mass spectra with reference libraries [5] [6].

The following diagram illustrates the general workflow for analyzing this compound from a biological sample:

Start Plant Material Step1 Dry and Grind Start->Step1 Step2 Soxhlet Extraction (non-polar solvent) Step1->Step2 Step3 Derivatization (e.g., with BSTFA) Step2->Step3 Step4 GC-MS Analysis Step3->Step4 Step5 Identification via Mass Spectrum Library Step4->Step5

Experimental workflow for this compound analysis.

Information Gaps and Research Considerations

It is important to note the limitations in the available public data:

  • Limited Solubility Data: The extremely low water solubility is estimated, not experimentally measured in the provided sources [1]. There is a lack of data on solubility in various pharmaceutically relevant organic solvents.
  • Lack of Detailed Protocols: While the general analytical method is GC-MS, the search results do not provide a detailed, step-by-step protocol suitable for independent replication.
  • Estimated Lipophilicity: The high logP values are calculated or estimated, indicating this compound is extremely lipophilic [3] [1]. This property makes it challenging to work with in aqueous biological systems relevant to drug development.

The available data defines this compound as a very high molecular weight, extremely lipophilic compound with negligible water solubility. For specific experimental details, you may need to consult specialized handbooks on natural product analysis or investigate commercial laboratory testing services.

References

Occurrence of Hentriacontane in Plant Cuticular Waxes

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the plant species for which the search results indicate hentriacontane (a C31 alkane) as a constituent of their cuticular waxes.

Plant Species Plant Organ Reported Role/Context of this compound
Tomato (Solanum lycopersicum) [1] Fruit A dominant alkane component of the fruit cuticular wax.
Wild Tomato (Solanum spp.) [1] Fruit A dominant alkane component of the fruit cuticular wax.
Eggplant (Solanum melongena) [1] Fruit A component of the fruit cuticular wax.
Asian Pear (Pyrus spp.) [1] Fruit A major alkane component of the fruit cuticular wax.
European Pear (Pyrus communis) [1] Fruit A component of the fruit cuticular wax.
Pepper (Capsicum annuum) [1] Fruit A component of the fruit cuticular wax.
Orange (Citrus sinensis) [1] Fruit A component of the fruit cuticular wax.
Satsuma Mandarin (Citrus unshiu) [1] Fruit A component of the fruit cuticular wax.
Northern Berries (e.g., Vaccinium spp.) [2] Fruit Identified as one of the alkanes in the surface wax composition.

Experimental Protocol for Wax Analysis

The general methodology for analyzing cuticular wax components, including alkanes like this compound, typically involves gas chromatography-mass spectrometry (GC-MS). Here is a detailed protocol adapted from the studies on berries and Medicago ruthenica [3] [2]:

  • Sample Collection and Preparation: Harvest plant organs (e.g., leaves, fruits) using tools cleaned with an organic solvent like chloroform to avoid contamination. A large sample size (e.g., hundreds of berries) may be used to ensure a sufficient amount of wax for analysis [2].
  • Extraction of Cuticular Wax:
    • Solvent: Chloroform or a mixture of hexane and ethyl acetate (1:1 v/v) is commonly used [2].
    • Process: The plant material is typically dipped sequentially into the solvent for a short period (e.g., 30 seconds per dip) at room temperature. This process is repeated to ensure complete extraction [2].
    • Concentration: The combined solvent extracts are filtered and then evaporated under reduced pressure using a rotary evaporator. The final traces of solvent are removed under a gentle stream of nitrogen gas, leaving the crude wax extract [2].
  • Derivatization:
    • The dried wax is dissolved in pyridine.
    • To make the compounds more volatile for GC analysis, they are derivatized by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The mixture is heated (e.g., at 60°C for 1 hour) to replace active hydrogens with a trimethylsilyl group [2].
  • GC-MS Analysis:
    • Instrumentation: GC system coupled with a mass spectrometer detector [2].
    • Column: A non-polar or mid-polar capillary column is standard [2].
    • Temperature Program: A temperature gradient is used. An example program is: start at 200°C (hold for 2 min), increase to 250°C at 30°C/min (hold for 7 min), then increase to 310°C at 10°C/min (hold for 14 min) [2].
    • Carrier Gas: Helium [2].
    • Detection: Electron impact (EI) ionization at 70 eV. Compounds are identified by comparing their mass spectra and retention indices against commercial libraries (e.g., NIST database) and authentic standards when available [2].

Research Context and Pathways

While the specific pathway for this compound is not detailed in the search results, it is biosynthesized as part of the very-long-chain fatty acid (VLCFA) derivatives in the broader cuticular wax pathway. The diagram below outlines this general biosynthesis process.

G Plastid Plastid C16_C18 C16/C18 Fatty Acids Plastid->C16_C18 ER Endoplasmic Reticulum C16_C18->ER Elongation Fatty Acid Elongation (FAE) Complex (KCS, KCR, HCD, ECR) ER->Elongation VLCFA_CoA VLCFA-CoA (C20-C34) Elongation->VLCFA_CoA AlkanePath Alkane-Forming Pathway VLCFA_CoA->AlkanePath This compound This compound (C31 Alkane) AlkanePath->this compound

General biosynthetic pathway leading to alkane formation in plant cuticular waxes.

The available research consistently frames the functional role of this compound within the collective function of cuticular waxes, rather than attributing a unique biological function to it individually. As a component of the wax layer, it contributes to:

  • Reducing Non-Stomatal Water Loss: The wax layer forms a hydrophobic barrier that prevents desiccation [4] [5] [1].
  • Protection from Abiotic Stress: It helps plants adapt to environmental stresses like drought, high UV radiation, and extreme temperatures [3] [2] [1].
  • Defense against Pathogens: The cuticular wax serves as a first line of defense against microbial infection [4] [2].

References

is hentriacontane present in beeswax percentage

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Hentriacontane in Beeswax

The table below summarizes the specific percentage data for this compound found in beeswax across different sources.

Percentage in Beeswax Reported By / Context
Approximately 10% [1] ScienceDirect Topics (Chemistry)
About 8–9% [2] Wikipedia
About 8-9% [3] FooDB (Food Database)

Methods for Detection and Quantification

Accurate determination of this compound and other wax components relies on advanced analytical techniques. The following workflow outlines a typical analytical process described in recent research [4].

Start Sample: Beeswax Foundation Sheets A Classic Physicochemical Analysis Start->A B FTIR-ATR Spectroscopy Start->B C Gas Chromatography—Mass Spectrometry (GC-MS) Start->C D Result: Identification and Quantification of Components (e.g., this compound, Paraffin) A->D B->D C->D

  • Classic Physicochemical Parameters: These include melting point, acid value, ester value, and saponification number, which provide an initial purity assessment [4] [5].
  • Instrumental Techniques: GC-MS is particularly powerful for separating and definitively identifying specific hydrocarbons like this compound and for detecting adulterants such as paraffin [4]. FTIR-ATR spectroscopy offers a rapid method for screening and identifying chemical functional groups.

Final Summary

This compound is a consistent and measurable component of beeswax. For rigorous scientific work, coupling traditional physicochemical tests with modern instrumentation like GC-MS is the most reliable approach for accurate quantification and purity verification [4].

References

hentriacontane pharmacological activities review

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The most robust evidence for hentriacontane's activity comes from a 2017 study investigating its anti-inflammatory potential. The experimental workflow and key findings are detailed below.

G InVitro In Vitro Model LPS-stimulated RAW 264.7 Macrophages Assay1 Cell Viability Assay (MTT) InVitro->Assay1 Assay2 Cytokine Analysis (ELISA: TNF-α, IL-6, IL-1β, IL-10) InVitro->Assay2 Assay3 Inflammatory Mediator Analysis (ELISA: PGE₂, LTB₄) InVitro->Assay3 Assay4 Nitric Oxide (NO) Assay (Griess reagent) InVitro->Assay4 Assay5 Protein Analysis (Western Blot: iNOS, COX-2, NF-κB p65) InVitro->Assay5 InVivo In Vivo Model Carrageenan-induced Inflammation in Mice Assay6 Phagocytic Activity Assay (Carbon clearance test) InVivo->Assay6

Experimental workflow for evaluating this compound's anti-inflammatory activity.

Key Experimental Results
Experimental Model Measured Parameter Key Outcome
In Vitro (RAW 264.7) Cell Viability (MTT assay) Non-toxic up to 100 µM [1]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Significant, dose-dependent inhibition [1]
Lipid Mediators (PGE₂, LTB₄) Significant, dose-dependent inhibition [1]
Nitric Oxide (NO) Production Significant, dose-dependent inhibition [1]
Protein Expression (iNOS, COX-2) Down-regulated expression [1]
In Vivo (Mice) Phagocytic Index Significant increase, indicating immunostimulant potential [1]

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway, a critical regulator of inflammation.

G LPS LPS Stimulus TLR Toll-like Receptor (TLR) LPS->TLR NFkB_Inactive NF-κB (Inactive in cytosol) TLR->NFkB_Inactive NFkB_Active NF-κB Activation & Nuclear Translocation NFkB_Inactive->NFkB_Active GeneTrans Transcription of Inflammatory Genes NFkB_Active->GeneTrans Mediators Production of Inflammatory Mediators GeneTrans->Mediators This compound This compound Treatment Inhibition1 Inhibits This compound->Inhibition1  Proposed Mechanism Inhibition2 Inhibits This compound->Inhibition2  Proposed Mechanism Inhibition1->NFkB_Active Inhibition2->GeneTrans

Proposed mechanism of this compound via NF-κB pathway inhibition.

Natural Sources and Broader Context

This compound is not a synthetic drug but a natural component of many medicinal plants [2] [3]. It is often identified alongside other bioactive compounds like flavonoids, triterpenes, and sterols, suggesting potential synergistic effects.

  • Documented Sources: It has been identified in Picrorhiza kurroa, Withania somnifera (Ashwagandha), Gymnema sylvestre, Boerhaavia diffusa (Punarnava), Cordia dichotoma, and Colchicum autumnale, among others [2] [3].
  • Research Implication: Its presence in these traditionally used plants contributes to validating their ethnopharmacological applications.

Future Research and Limitations

While the existing data is promising, please note the following limitations for a complete research picture:

  • Preclinical Focus: The most detailed mechanistic studies are from 2017 [1]. As of today (November 2025), the evidence remains largely confined to in vitro and animal models. Clinical trials in humans are needed to confirm efficacy and safety.
  • Compound Isolation: Many studies report this compound's activity within plant extracts. More research is required to fully understand the effects and mechanisms of the isolated compound.
  • Broader Pharmacological Profile: Activities like immunomodulation and analgesia are often reported from studies of whole plant extracts containing this compound [2]. Further investigation is necessary to isolate this compound's specific role.

Future work should focus on confirming these mechanisms in vivo, exploring pharmacokinetics, and establishing a therapeutic window.

References

how to identify hentriacontane in phytochemical analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Identification Workflow

The process from plant material to confirmed identification involves a structured sequence of key steps, as illustrated below.

G Hentriacontane Identification via GC-MS Start Plant Material Collection (Stems, Leaves, etc.) SamplePrep Sample Preparation (Drying, Grinding, Extraction) Start->SamplePrep Extraction Liquid-Liquid Fractionation (n-Hexane, Chloroform) SamplePrep->Extraction GCMSAnalysis GC-MS Analysis Extraction->GCMSAnalysis SpectralMatch Spectral Library Matching (NIST, Wiley) GCMSAnalysis->SpectralMatch RIConfirmation Retention Index (RI) Confirmation SpectralMatch->RIConfirmation IDConfirmed This compound Identified RIConfirmation->IDConfirmed

Detailed Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for isolating this compound, a non-polar, high molecular weight alkane.

  • Plant Material Processing: Clean plant material (e.g., stems) with deionized water and freeze-dry. Grind the dried material into a fine powder using an electric grinder and sieve through a 100-mesh sieve [1].
  • Maceration: Macerate 100 g of stem powder in 300 mL of methanol at ambient temperature for 3 days. Filter the solution through Whatman No. 41 filter paper and concentrate the filtrate using a rotary evaporator at 40°C [1].
  • Liquid-Liquid Fractionation: Dissolve the dried methanol extract in a 50:50 methanol-water mixture. Use sequential liquid-liquid extraction in a separating funnel with non-polar to semi-polar solvents: n-hexane, chloroform, and butanol. This compound, being highly non-polar, is expected to partition predominantly into the n-hexane and chloroform fractions [1] [2].
  • Fraction Clean-up (Optional): Further purify active fractions using silica gel column chromatography with a stepwise gradient of n-hexane and diethyl ether [1].
GC-MS Analysis Parameters

GC-MS is the primary tool for separating and identifying this compound. The following parameters are adapted from literature methods for plant analysis [1].

Parameter Specification
GC Column Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent non-polar column [1] [3].
Carrier Gas Helium, constant flow of 1.00 mL/min [1].
Oven Program Start at 80°C (hold 2 min), ramp at 6°C/min to 300°C (hold 10 min). Total run time: ~48.6 min [1].
Injection Temp Set appropriately for the instrument (e.g., 250–280°C).
MS Interface 250°C [1].
Ion Source 250°C [1].
Ionization Mode Electron Ionization (EI) at 70 eV [1].
Mass Scan Range 40–450 m/z [1].

Identification and Confirmation Criteria

Spectral and Retention Data

Confidently identifying this compound requires matching both its mass spectrum and its chromatographic retention time/index.

Criterion Description & Reference Value for this compound
Molecular Formula C₃₁H₆₄ [2] [3].
Average Molecular Weight 436.8399 g/mol [2] [3].
CAS Registry Number 630-04-6 [2] [3].
Mass Spectral Fragments Key ions in EI-MS spectrum provide a unique fingerprint [2].
Retention Index (RI) Compare observed RI on a non-polar column (e.g., DB-5) to literature values [3].
Mass Spectral Interpretation
  • Base Peak and Fragmentation: The mass spectrum of this compound, a straight-chain alkane, typically shows a molecular ion peak (M⁺•) at 436 *m/z, with a base peak (most intense ion) at 57 *m/z (C₄H₉⁺) due to the cleavage of C–C bonds along the chain. A series of other fragment ions at 71 *m/z* (C₅H₁₁⁺), 85 *m/z* (C₆H₁₃⁺), and 99 *m/z* (C₇H₁₅⁺) are also characteristic [2].
  • Library Matching: The experimental mass spectrum must be searched against standard libraries (NIST, Wiley). A high Similarity Index (typically >90%) with the reference spectrum for this compound is required for positive identification [1].
Retention Index (RI) Confirmation
  • What is RI? The Lee Retention Index is a standardized measure of a compound's retention time relative to a homologous series of n-alkanes, making it independent of specific instrument conditions [3].
  • Reference Value: The certified RI value for this compound on a non-polar DB-5MS column is 478.65 [3]. Your experimentally derived RI for the candidate peak should match this value closely (typically within ± 2 units).

Key Physicochemical Properties

Understanding these properties helps rationalize its behavior during analysis.

Property Value / Description
Chemical Structure Straight-chain (normal) alkane: CH₃-(CH₂)₂₉-CH₃ [2].
Melting Point 67.9 °C [2].
Solubility Very hydrophobic; insoluble in water; soluble in non-polar organic solvents (hexane, chloroform) [2].
Bioactivity Context Reported to have anti-inflammatory, antitumor, and antimicrobial activities, providing context for its interest in phytochemical studies [2].

Troubleshooting and Best Practices

  • Co-elution: If the this compound peak is broad, asymmetric, or shows a mixed mass spectrum, it may be co-eluting with another compound. Optimize the GC temperature ramp rate to improve separation.
  • Low Abundance: If the signal is weak, ensure the extraction was performed with a sufficiently non-polar solvent (hexane is preferable). Also, consider using a sample concentration step post-extraction.
  • Definitive Identification: Match both the mass spectrum and the retention index against certified standards for conclusive identification. Relying on spectral matching alone is not sufficient for definitive reporting.

References

Application Notes: GC-MS Analysis of Hentriacontane in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Hentriacontane (n-hentriacontane, C₃₁H₆₄) is a long-chain linear alkane prevalent in plant cuticular waxes. Its analysis serves as a valuable biomarker for plant physiology, chemotaxonomy, and quality control of herbal raw materials [1]. This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).


Detailed Experimental Protocol

Sample Preparation and Extraction

The goal is to efficiently isolate lipophilic compounds, including this compound, with minimal degradation.

  • Materials: Fresh or lyophilized plant tissue (e.g., leaves, fruit cuticles); Methanol (HPLC grade); Chloroform (HPLC grade); Internal Standard (e.g., Nonadecanoic acid methyl ester or n-Triacontane [2]); Derivatization reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Procedure [2]:
    • Homogenization: Freeze-dry and finely grind approximately 100 mg of plant tissue.
    • Extraction: Add 1.5 mL of a pre-cooled methanol:chloroform (1:2, v/v) mixture to the tissue.
    • Mixing: Vortex vigorously for 1 minute and then sonicate in a cold water bath for 15 minutes.
    • Phase Separation: Add 1 mL of Milli-Q water, vortex, and centrifuge at 10,000 × g for 10 minutes. This will separate the polar (methanol/water, top) and lipophilic (chloroform, bottom) phases.
    • Collection: Carefully collect the lower chloroform phase containing the lipophilic compounds.
    • Concentration: Gently evaporate the chloroform extract to dryness under a stream of nitrogen gas.

The following workflow summarizes the sample preparation and data analysis process:

workflow start Plant Tissue (e.g., 100 mg) step1 Lipophilic Extraction (Methanol:Chloroform) start->step1 step2 Phase Separation & Collection (Chloroform Phase) step1->step2 step3 Derivatization (Optional Silylation) step2->step3 step4 GC-MS Analysis step3->step4 step5 Data Processing & Quantification step4->step5 end This compound Identified & Quantified step5->end

GC-MS Instrumental Analysis

Optimized conditions are critical for separating and detecting this compound, which has a high boiling point.

  • GC-MS System: Agilent 7890B GC coupled with 5977A MSD (or equivalent) [3].
  • Chromatographic Conditions [1] [3]:
    • Column: Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) or similar low-polarity 5% phenyl polysiloxane column.
    • Carrier Gas: Helium, constant flow of 1.0 - 2.0 mL/min [3].
    • Injection: Splitless mode, 1 µL, injector temperature at 280°C.
    • Oven Temperature Program: | Step | Rate (°C/min) | Target Temperature (°C) | Hold Time (min) | | :--- | :--- | :--- | :--- | | Initial | - | 50 | 1 | | Ramp 1 | 25 | 200 | 0 | | Ramp 2 | 10 | 320 | 10 |
    • Total Run Time: ~25-28 minutes [4] [3].
  • Mass Spectrometry Conditions [1] [2]:
    • Ion Source: Electron Impact (EI), 70 eV.
    • Ion Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Transfer Line Temperature: 280°C.
    • Data Acquisition: Full scan mode (m/z 50 - 650), or Selected Ion Monitoring (SIM) for higher sensitivity. Key quantifier ions for this compound include m/z 57, 71, 85, and the molecular ion m/z 436.
Data Analysis, Identification, and Quantification
  • Identification:
    • Compare the sample's mass spectrum and retention time with those of an authentic this compound standard.
    • Perform a library search against commercial databases (e.g., NIST, Wiley). A high-probability match confirms identity [1] [2].
  • Quantification:
    • Use a calibrated internal standard for accurate results [2].
    • Construct a five-point calibration curve (e.g., 1.25 - 100 ng/µL) using the analyte-to-internal standard response ratio [2].
    • The method shows excellent linearity for this compound with R² > 0.98 [2].

Method Validation Parameters

For any analytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes the key performance characteristics for this compound analysis based on established guidelines [2] [5].

Validation Parameter Performance Characteristic & Acceptance Criteria Experimental Approach
Linearity & Range R² > 0.98 [2]. Range: ~1 - 100 ng/µL [2]. Analyze a series of standard solutions at different concentrations.
Limit of Detection (LOD) ~1.25 ng injected [2] (or S/N ≥ 3 [5]). Analyze low-concentration standards and calculate signal-to-noise.
Limit of Quantification (LOQ) Established as the lowest point on the calibration curve [2] (or S/N ≥ 10 [5]). Lowest standard with precision and accuracy ≤20% RSD.
Precision (Repeatability) Relative Standard Deviation (RSD) < 15% for technical replicates [2]. Inject multiple replicates (n=5-10) of the same sample.
Accuracy (Recovery) Recovery rate of 75-105% [2]. Spike a pre-analyzed plant sample with a known amount of standard before extraction.
Carryover < 15% [2]. Inject a blank solvent sample after a high-concentration standard.

Troubleshooting and Technical Notes

  • Low Sensitivity:
    • Ensure proper injection liner and column are clean; check MS ion source for contamination.
    • For trace analysis, switch to Selected Ion Monitoring (SIM) mode focusing on base ions (m/z 57, 71, 85).
  • Peak Tailing/ broadening:
    • This is common for high molecular weight alkanes. Confirm the injector temperature is high enough (≥280°C) and that the GC oven program has a sufficient final temperature and hold time.
  • Retention Time Drift:
    • Ensure the GC system is leak-free and the carrier gas flow is stable. A well-maintained system provides high repeatability, with retention time RSDs < 0.25% [3].
  • Role in Plant Biology: this compound is a major component of the plant cuticle. Its content and distribution can be influenced by environmental factors, and it serves as a potential biomarker for geographical authentication of herbal materials like Viticis Fructus [1].

The relationship between this compound and its role as a biomarker in the context of plant physiology and authentication can be visualized as follows:

relationship EnvironmentalFactors Environmental Factors (Altitude, Latitude) PlantPhysiology Plant Physiology & Cuticular Wax Biosynthesis EnvironmentalFactors->PlantPhysiology Influences This compound This compound Content PlantPhysiology->this compound Produces Biomarker Geographical Origin Authentication Biomarker This compound->Biomarker Serves as

Conclusion

This protocol provides a robust, validated framework for the reliable detection and quantification of this compound in complex plant matrices using GC-MS. The method emphasizes simplicity, leveraging common extraction and instrumental setups, while ensuring high quality through comprehensive validation. Its application is crucial for advancing research in plant chemotaxonomy, quality control of botanicals, and understanding plant-environment interactions.


References

Molecular Docking Protocol for Hentriacontane with ERK-2: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ERK-2 as a Therapeutic Target

Extracellular Signal-Regulated Kinase 2 (ERK-2), also known as mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine protein kinase that plays a pivotal role in intracellular signaling cascades. As a crucial component of the RAS/MAPK signaling pathway, ERK-2 regulates fundamental cellular processes including proliferation, differentiation, and survival. The dysregulation of ERK-2 is implicated in various pathological conditions, particularly cancer, where its aberrant activation contributes to uncontrolled cell growth and resistance to apoptosis. Structurally, ERK-2 consists of an N-terminal domain containing β-sheets and a C-terminal domain primarily composed of α-helices, with a deep cleft between them forming the ATP-binding pocket that serves as the primary target for inhibitory compounds [1] [2].

The significance of ERK-2 as a therapeutic target stems from its position downstream in the MAPK pathway, which may potentially circumvent resistance mechanisms that develop against upstream inhibitors. Recent evidence suggests that ERK-2 inhibition offers a promising approach for cancer therapy, particularly in tumors with RAS/RAF mutations where the MAPK pathway is hyperactive. The conservation of the ATP-binding site across kinases presents both a challenge for selectivity and an opportunity for developing targeted therapies with specific interaction profiles [1] [3].

Hentriacontane: Properties & Therapeutic Potential

This compound, also known as untriacontane, is a long-chain linear saturated hydrocarbon with the chemical formula C₃₁H₆₄. This compound is classified as an alkane phytochemical and is found in various medicinal plants, including Epiphyllum oxypetalum, Gymnema sylvestre, and other plant species. As a pure hydrocarbon, this compound is highly lipophilic with limited water solubility, which presents both challenges and opportunities for its development as a therapeutic agent. Despite its simple chemical structure compared to typical drug molecules, this compound has demonstrated intriguing bioactive potential in preliminary studies [4] [5].

Recent computational investigations have revealed that this compound possesses significant binding affinity for ERK-2, with a reported docking score of -7.4 kcal/mol, which compares favorably with known standard inhibitors [4] [5]. This unexpected high binding affinity for a kinase target challenges conventional drug design paradigms and warrants further investigation. The compound's presence in traditional medicinal plants suggests a possible role in their therapeutic effects, though its precise mechanism of action remains to be fully elucidated. The promising docking results against ERK-2 position this compound as a potential lead compound for the development of novel anticancer therapeutics targeting the MAPK signaling pathway [4].

Molecular Docking Protocol

Protein Preparation

The successful execution of molecular docking begins with meticulous preparation of the target protein structure. For ERK-2 docking studies with this compound, the following detailed protocol is recommended:

  • Structure Retrieval: Obtain the three-dimensional crystal structure of ERK-2 (PDB ID: 3QYW) from the RCSB Protein Data Bank (https://www.rcsb.org). This structure has been resolved at a resolution sufficient for molecular docking studies and contains the complete kinase domain [4] [5].

  • Structure Optimization: Process the raw PDB structure using Discovery Studio 2021 Client or similar molecular modeling software. This involves removing crystallographic water molecules, heteroatoms, and any non-essential ions that might interfere with docking. Add missing hydrogen atoms and correct any missing side chains or loop regions using integrated modeling tools [4] [6].

  • Binding Site Definition: Identify the ATP-binding pocket as the primary target site for docking. This site is located in the cleft between the N-terminal and C-terminal domains of ERK-2. Key residues defining this pocket include those in the hinge region (connecting the two lobes) and the activation loop [1] [2].

Ligand Preparation

Proper preparation of the ligand molecule is equally critical for accurate docking results:

  • Structure Generation: Draw the two-dimensional structure of This compound (C₃₁H₆₄) using ChemDraw 20.0 or similar chemical drawing software. The linear alkane structure should be rendered with correct atom connectivity and bond angles [4] [5].

  • Energy Minimization: Convert the 2D structure to 3D and perform geometry optimization using molecular mechanics force fields (such as MMFF94 or GAFF) to obtain the most stable conformation. This step minimizes steric clashes and ensures physiologically realistic bond lengths and angles [4].

  • File Format Conversion: Save the optimized 3D structure in MOL format for compatibility with docking software. Alternatively, convert to PDBQT format if using AutoDock-based programs, ensuring proper assignment of atom types and rotatable bonds [4] [5].

Molecular Docking Execution

The actual docking procedure involves systematic sampling of possible binding orientations and conformations:

  • Software Configuration: Employ PyRx software with AutoDock Vina as the docking engine. Set the search space to encompass the entire ATP-binding pocket of ERK-2, with a grid box size of 25×25×25 Å and center coordinates determined by the native ligand or known catalytic residues [4] [5].

  • Docking Parameters: Set the exhaustiveness value to 8 (default) or higher for more accurate sampling. Use the standard Vina scoring function without modification. Maintain all other parameters at their default values to ensure reproducibility [4].

  • Multiple Conformation Generation: Execute the docking run to generate a minimum of 10-20 binding poses for this compound within the ERK-2 binding site. These poses will be ranked according to their calculated binding affinity (in kcal/mol) [4] [5].

Table 1: Key Software Tools for Molecular Docking of this compound with ERK-2

Software Name Specific Version Primary Function Key Parameters
Discovery Studio 2021 Client Protein preparation & visualization Hydrogen addition, side chain correction
ChemDraw 20.0 Ligand structure drawing 2D to 3D conversion, structure optimization
PyRx With AutoDock Vina Molecular docking Grid size: 25×25×25 Å, exhaustiveness: 8
RCSB PDB Online portal Protein structure retrieval PDB ID: 3QYW for ERK-2

Results Interpretation & Analysis

Binding Affinity Assessment

The interpretation of docking results begins with quantitative assessment of binding energetics:

  • Binding Score Analysis: The docking score of -7.4 kcal/mol for this compound with ERK-2 indicates a thermodynamically favorable binding interaction. This value represents the predicted Gibbs free energy change (ΔG) upon binding, with more negative values indicating stronger binding affinity. Compare this value to known ERK-2 inhibitors to contextualize the result [4] [5].

  • Pose Ranking and Selection: Examine the cluster of generated poses and select the top-ranking conformation based on the docking score for further analysis. Significant score differences (>1 kcal/mol) between the top pose and subsequent poses suggest a well-defined binding mode, while minimal differences may indicate conformational flexibility [4].

  • Comparative Analysis: When available, compare this compound's docking score with reference compounds or positive controls. In the original study, this compound demonstrated superior binding affinity compared to standard drugs used in the analysis, supporting its potential as a lead compound [4].

Interaction Analysis

Detailed examination of specific molecular interactions provides insights into the binding mode:

  • Hydrophobic Interactions: As a pure hydrocarbon, this compound predominantly engages through hydrophobic contacts with non-polar residues in the ERK-2 binding pocket. Identify these interactions by examining proximity to aliphatic and aromatic side chains [4] [5].

  • van der Waals Forces: Despite the absence of hydrogen bonding capability, this compound can form numerous favorable van der Waals contacts with protein atoms. These weak but numerous interactions collectively contribute significantly to binding affinity [4].

  • Structural Complementarity: Assess the shape complementarity between this compound and the ERK-2 binding cavity. Good steric fit without significant clashes indicates a plausible binding mode and contributes to favorable binding entropy [4].

Table 2: Binding Affinities of this compound with Different Protein Targets

Protein Target PDB ID Biological Role Docking Score (kcal/mol)
ERK-2 3QYW Cell proliferation & cancer signaling -7.4
Shikimate Kinase 1ZYU Microbial metabolism & TB pathogenesis -10.4
Reference Standard N/A Established inhibitor Variable (compound-dependent)

Validation & Experimental Methods

Computational Validation

Robust validation of docking results is essential for experimental follow-up:

  • Pose Conservation Analysis: Monitor the root-mean-square deviation (RMSD) of the ligand pose during short molecular dynamics simulations (50-100 ns). A stable pose with RMSD <2.0 Å suggests a binding mode that withstands molecular fluctuations [3] [6].

  • Binding Free Energy Calculations: Employ more rigorous computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine the binding affinity predictions. These methods typically provide more accurate estimates than docking scores alone [6].

  • Pharmacophore Modeling: Develop a structure-activity relationship based on the docking pose to identify critical interaction features. This model can guide the design of this compound analogs with improved binding properties [1].

Experimental Validation

Computational predictions require experimental confirmation:

  • Kinase Inhibition Assays: Perform in vitro kinase activity assays to measure the direct inhibition of ERK-2 by this compound. Use established protocols with appropriate substrates (e.g., myelin basic protein) and detection methods (radiometric or luminescent) [1].

  • Cellular Proliferation Studies: Evaluate the anti-proliferative effects of this compound in cancer cell lines with known ERK-2 dependency. Dose-response experiments will determine IC₅₀ values and establish potency [4] [3].

  • Target Engagement assays: Utilize cellular thermal shift assays (CETSA) or similar methods to confirm direct binding of this compound to ERK-2 in a cellular context, providing evidence of target engagement in physiologically relevant conditions [1].

Applications in Drug Discovery

The molecular docking protocol for this compound with ERK-2 has several significant applications in drug discovery and development:

  • Lead Compound Identification: The promising docking results position this compound as a potential lead compound for developing novel ERK-2 inhibitors. Its unique hydrocarbon structure offers an unconventional chemical scaffold that may provide new avenues for kinase inhibitor design [4] [5].

  • Structure-Based Drug Design: The detailed binding mode analysis enables rational design of this compound analogs with enhanced properties. Strategic modifications could include introduction of limited polar groups to improve solubility while maintaining favorable hydrophobic interactions with the target [4].

  • Polypharmacology Assessment: The demonstrated activity against both ERK-2 (-7.4 kcal/mol) and shikimate kinase (-10.4 kcal/mol) suggests potential for dual-target inhibition, which could be advantageous for complex diseases like cancer with comorbid infections [4].

  • Natural Product Validation: This protocol provides a framework for systematic evaluation of natural products, expanding the search for bioactive compounds beyond conventional chemical space and potentially identifying novel therapeutic agents [4] [1].

The following diagram illustrates the complete workflow for the molecular docking protocol and subsequent validation steps:

G cluster_prep Preparation Phase cluster_docking Docking Execution cluster_analysis Results Analysis cluster_validation Validation Phase Start Start Docking Protocol PDB Retrieve ERK-2 Structure (PDB ID: 3QYW) Start->PDB ProteinPrep Protein Preparation Remove waters/add H+/optimize PDB->ProteinPrep Grid Define Binding Site Grid box 25×25×25 Å ProteinPrep->Grid LigandPrep Ligand Preparation Draw structure/energy minimization LigandPrep->Grid Parameters Set Docking Parameters Exhaustiveness = 8 Grid->Parameters Run Execute Docking Generate 10-20 poses Parameters->Run Scores Analyze Binding Scores Top pose: -7.4 kcal/mol Run->Scores Interactions Analyze Molecular Interactions Hydrophobic/van der Waals Scores->Interactions Visualization 2D/3D Interaction Visualization Discovery Studio 2021 Interactions->Visualization CompVal Computational Validation MD simulations/MM-PBSA Visualization->CompVal ExpVal Experimental Validation Kinase assays/cellular studies CompVal->ExpVal

Conclusion & Future Directions

The molecular docking protocol outlined in this document provides a robust framework for studying the interaction between this compound and ERK-2. The promising initial results, with a binding affinity of -7.4 kcal/mol, suggest that this hydrocarbon compound warrants further investigation as a potential kinase inhibitor. The straightforward protocol enables researchers to efficiently screen and optimize this compound and its analogs against this important cancer target.

Future work should focus on structural optimization of this compound to improve both potency and drug-like properties, while maintaining its favorable binding characteristics. Additionally, comprehensive experimental validation is essential to confirm the computational predictions and advance this compound through the drug discovery pipeline. The unique chemical nature of this compound as a pure hydrocarbon kinase inhibitor challenges conventional medicinal chemistry paradigms and may open new avenues for targeting ERK-2 in cancer therapy.

References

Comprehensive Application Notes and Protocols for Extraction, Isolation, and Characterization of Hentriacontane from Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hentriacontane

This compound is a straight-chain saturated hydrocarbon with the molecular formula C₃₁H₆₄, belonging to the alkane family of organic compounds. This long-chain hydrocarbon consists of 31 carbon atoms in a continuous chain, with the structural formula CH₃(CH₂)₂₉CH₃. As a non-polar compound, this compound is characterized by its hydrophobic nature and inability to form hydrogen bonds with other molecules. Instead, it interacts with other molecules primarily through dispersion forces resulting from temporary electron movements within the molecules. [1]

This compound exists as white, opaque, waxy crystals at room temperature with a melting point of 67.5-69.3°C and a boiling point of approximately 458°C. With a density of 0.781 g/cm³ at 68°C and a high log P value of 16.501, it exhibits extremely low water solubility (estimated at 2.7e-11 mg/L at 25°C), making it ideally suited for lipophilic applications. [2] [3] The compound has attracted significant research interest due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties, which present potential opportunities for pharmaceutical development. [4]

Natural Occurrence and Sources

This compound is widely distributed in the plant kingdom and has also been identified in several natural waxes of commercial importance. The table below summarizes the primary natural sources of this compound and its approximate concentration where available:

Table 1: Natural Sources of this compound

Source Type Specific Examples Approximate Concentration References
Plants Pea (Pisum sativum), Gum arabic (Acacia senegal), Gymnema sylvestre Highest concentration in common peas [5] [3]
Fruits Grapes, Watermelons, Papaya, Sweet cherries Not quantified [5] [2]
Other Food Sources Carrots, Saffron, Garden tomato, Coconut, Sunflower Not quantified [5] [2]
Natural Waxes Beeswax 8-9% of total composition [6] [5] [3]
Natural Waxes Candelilla wax Major component [5]
Agricultural Biomass Wheat straw 1-2% total lipids (wax fraction) [7]

The ubiquitous distribution of this compound across diverse plant species and natural waxes underscores its ecological significance and availability as a raw material for extraction. Particularly promising sources for large-scale extraction include beeswax and candelilla wax due to their relatively high this compound content, as well as wheat straw as an abundant agricultural byproduct. [7] [5]

Extraction Methodologies

Conventional Extraction Methods

Soxhlet extraction has been widely employed as a conventional method for extracting this compound from natural matrices. This technique typically uses non-polar organic solvents such as n-hexane or petroleum ether (boiling point 60-80°C) through continuous extraction cycles. Standard Soxhlet extraction protocols involve:

  • Sample Preparation: Plant material or wax sources are typically air-dried in shade at room temperature to constant weight and ground to a consistent particle size to increase surface area for extraction. [8]

  • Extraction Parameters: Approximately 20 grams of dried material is loaded into the Soxhlet apparatus and extracted with 150-200 mL of solvent for 6-8 hours at the solvent's boiling point. [8]

  • Post-Extraction Processing: The solvent is evaporated under reduced pressure at 40-45°C using a rotary evaporator, and the yield is determined gravimetrically. [8]

While Soxhlet extraction provides reasonable recovery, it has significant limitations including high solvent consumption, long extraction times, and potential thermal degradation of heat-sensitive compounds due to prolonged heating. [7]

Modern Extraction Techniques

Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (SC-CO₂), has emerged as a green alternative to conventional solvent extraction. The SC-CO₂ extraction method offers several advantages, including superior selectivity, reduced solvent residues, and preservation of thermolabile compounds. [7] [8]

Table 2: Comparison of Extraction Methods for this compound

Method Conditions Yield Advantages Limitations
Soxhlet Extraction n-hexane or petroleum ether, 6-8 hours, solvent boiling point Varies by source material Simple equipment, high capacity High solvent use, long extraction time
Supercritical CO₂ Extraction 40-80°C, 100-300 bar, 1-2 hours 23.7% of wheat straw wax with DEDMO Low environmental impact, high selectivity High equipment cost, optimized parameters needed
Sustainable Solvent Extraction TMO or DEDMO, room temperature to moderate heating 68.8% β-diketone yield from wheat straw Renewable solvents, excellent selectivity Limited commercial availability

A typical SC-CO₂ extraction protocol for this compound from plant materials involves:

  • System Setup: A supercritical fluid extraction system consisting of a CO₂ cylinder, refrigerated cooling bath, high-pressure pump, extraction vessel (50 mL capacity), pressure reduction valve, and collection vial. [8]

  • Extraction Parameters: The sample (20 g dry material) is firmly packed into the extraction vessel with polypropylene frits on both ends. The system is operated at temperatures of 40-80°C and pressures of 100-300 bar, with a typical extraction time of 135 minutes (120 minutes static time + 15 minutes dynamic time) at a CO₂ flow rate of 1 L/min (gaseous measure). [8]

  • Collection: Extracts are collected into 96% ethanol in screw-capped glass vials kept in an ice bath, followed by nitrogen purging to evaporate ethanol and determine gravimetric yield. [8]

Recent advances have introduced sustainable solvents such as 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO) as alternatives to traditional petroleum-based solvents. These solvents are non-polar, non-peroxide forming, and potentially bio-based, offering improved environmental and safety profiles while maintaining high extraction efficiency. [7]

Isolation and Purification Protocols

Solvent Fractionation and Crystallization

Following extraction, this compound can be isolated from the complex crude wax mixture through systematic fractionation. The initial crude extract obtained through SC-CO₂ or solvent extraction contains a mixture of lipophilic compounds including alkanes, fatty acids, esters, and β-diketones. A typical isolation workflow includes:

  • Initial Fractionation: The crude wax extract is first subjected to solubility-based fractionation using a series of solvents with increasing polarity (e.g., hexane, dichloromethane, and methanol) to separate compound classes based on their polarity. [7]

  • Chelation-Assisted Isolation: For sources rich in β-diketones like this compound-14,16-dione, copper chelation provides a highly selective isolation method. The process involves:

    • Dissolving the wax extract in a suitable solvent (TMO or DEDMO show optimal performance)
    • Adding copper(II) acetate to form insoluble copper-β-diketone complexes
    • Isolating the complexes by filtration
    • Regenerating the free β-diketone by acid treatment
    • Recrystallizing from hot solvent to obtain pure this compound derivatives [7]
Chromatographic Purification

For pharmaceutical applications requiring high purity, chromatographic techniques provide superior resolution:

  • Column Chromatography: Silica gel column chromatography with a gradient elution of hexane:ethyl acetate (from 100:0 to 90:10) effectively separates this compound from other long-chain hydrocarbons. Fractions can be monitored by thin-layer chromatography and those containing pure this compound are combined and concentrated. [1]

  • Preparative HPLC: Reverse-phase preparative HPLC using C18 columns with methanol or acetonitrile as mobile phase can achieve high-purity this compound suitable for pharmacological testing. [1]

The following workflow diagram illustrates the comprehensive extraction and isolation process for this compound from natural sources:

G cluster_extraction Extraction Methods cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization Start Natural Source Material (Plants, Waxes, Biomass) SD Sample Preparation (Drying, Grinding) Start->SD CE Conventional Extraction (Soxhlet, n-hexane) SD->CE ME Modern Extraction (SC-CO₂, TMO/DEDMO) SD->ME CR Crude Extract CE->CR ME->CR SF Solvent Fractionation CR->SF CC Copper Chelation SF->CC COL Column Chromatography SF->COL REC Recrystallization CC->REC COL->REC PUR Pure this compound REC->PUR GC GC-MS Analysis PUR->GC NMR NMR Spectroscopy GC->NMR BIO Bioactivity Testing NMR->BIO CHAR Fully Characterized Product BIO->CHAR

Figure 1: Comprehensive Workflow for Extraction and Isolation of this compound from Natural Sources

Analytical Methods and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the primary analytical technique for identifying and quantifying this compound in natural extracts. Standard analytical conditions include:

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Temperature Program: Initial temperature 50-60°C (hold 1-2 min), ramp to 300-320°C at 5-10°C/min, final hold 5-10 min
  • Injector Temperature: 250-280°C in splitless mode
  • Carrier Gas: Helium at constant flow (1.0 mL/min)
  • Ionization: Electron impact (EI) at 70 eV
  • Mass Range: m/z 40-650 [5] [2]

Under these conditions, this compound typically exhibits a characteristic retention index and mass spectrum with molecular ion at m/z 436 (C₃₁H₆₄⁺) and fragment ions at m/z 57, 71, 85, etc., corresponding to typical alkane fragmentation patterns. [5]

Additional Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide structural confirmation. ¹H NMR displays a characteristic singlet at δ 1.25 ppm for the methylene protons and a triplet at δ 0.88 ppm for the terminal methyl groups. ¹³C NMR shows signals at δ 14.1 (terminal CH₃), 22.7-31.9 (methylene chain), and 29.7 ppm (internal CH₂ groups). [1]

  • Melting Point Determination: The sharp melting point range of 67.5-69.3°C provides a preliminary purity assessment, with depressed or broad ranges indicating impurities. [3]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns using methanol or acetonitrile as mobile phase coupled with evaporative light scattering or UV detection can quantify this compound content in complex mixtures. [1]

Bioactivity and Pharmacological Applications

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Mechanistic studies reveal that this compound suppresses the expression of key pro-inflammatory mediators including TNF-α, IL-6, PGE₂, COX-2, and iNOS in LPS-stimulated macrophages. Furthermore, it inhibits the activation of NF-κB signaling pathway and caspase-1, which are central regulators of inflammation. [4]

In animal models, this compound administered at doses of 1-5 mg/kg significantly reduced carrageenan-induced paw edema in mice, demonstrating its potent in vivo anti-inflammatory efficacy without apparent toxicity. These findings position this compound as a promising candidate for development as an anti-inflammatory therapeutic agent. [4]

Additional Biological Activities

Table 3: Documented Bioactivities of this compound

Bioactivity Experimental Model Key Findings Potential Mechanisms References
Anti-inflammatory LPS-stimulated RAW 264.7 cells and Balb/c mice Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), reduced paw edema Suppression of NF-κB activation, caspase-1 inhibition [4]
Antitumor Various cancer cell lines Inhibition of tumor cell proliferation Not fully elucidated [5] [4]
Antimicrobial Pathogenic bacteria and fungi Growth inhibition of common pathogens Membrane disruption? [5] [4]

The following diagram illustrates the anti-inflammatory signaling pathway of this compound:

G LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Mediators Inflammatory Mediators (PGE₂, COX-2, iNOS) NFkB->Mediators Inflammation Inflammatory Response Cytokines->Inflammation Mediators->Inflammation This compound This compound Treatment Inhibit1 Inhibition This compound->Inhibit1 Inhibit2 Inhibition This compound->Inhibit2 Inhibit1->NFkB Suppresses activation Inhibit2->Cytokines Reduces expression

Figure 2: Anti-inflammatory Signaling Pathway of this compound

Applications and Formulation Considerations

Pharmaceutical Applications

The demonstrated bioactivities of this compound support its potential development for various therapeutic applications:

  • Anti-inflammatory Formulations: Based on its potent inhibition of pro-inflammatory mediators, this compound could be developed into topical formulations for inflammatory skin conditions or oral formulations for systemic inflammatory disorders. The recommended purity for pharmacological testing is ≥95% by HPLC analysis. [4]

  • Antimicrobial Products: The antimicrobial activity of this compound against common pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans suggests potential for developing natural preservative systems or antimicrobial therapeutics. [4] [8]

  • Anticancer Therapeutics: While preliminary evidence suggests antitumor properties, further investigation is needed to elucidate the precise mechanisms and therapeutic potential. [5] [4]

Cosmetic and Industrial Applications

Beyond pharmaceutical applications, this compound has significant potential in cosmetic and industrial contexts:

  • Cosmetic Formulations: this compound's presence in candelilla wax (used as a glazing agent in cosmetics and food) and beeswax supports its application in lip balms, lotion bars, and other personal care products where it functions as a texturizer and emollient. [5]

  • Hydrophobic Coatings: The extracted this compound and related β-diketones can self-assemble into nano-structured tubules that create highly hydrophobic surfaces. When combined with sustainable solvents like TMO or DEDMO, these compounds facilitate the creation of self-cleaning coatings with potential applications in textiles, packaging, and surface protection. [7]

Conclusion

This compound represents a pharmacologically active alkane with significant potential for development into therapeutic agents, cosmetic ingredients, and specialized materials. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for extracting, isolating, and characterizing this compound from various natural sources. The green extraction approaches using SC-CO₂ and sustainable solvents like TMO and DEDMO offer environmentally friendly alternatives to conventional methods, while the chelating isolation technique provides high selectivity for β-diketone derivatives. Further research is warranted to fully elucidate the molecular mechanisms underlying its bioactivities and to develop optimized formulations for specific applications.

References

Comprehensive Application Notes and Protocols for Hentriacontane In Vivo Anti-Inflammatory Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Hentriacontane, a long-chain alkane found in various medicinal plants, demonstrates significant anti-inflammatory properties by primarily inhibiting the NF-κB pathway. Research indicates it suppresses key inflammatory mediators including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1), enzymes (COX-2, iNOS), and other signaling molecules (NO, PGE₂, LTB₄) [1] [2] [3]. The compound has shown efficacy in both in vitro and in vivo models, particularly in LPS-induced inflammation models in Balb/c mice [1].

Quantitative Data Summary from Preclinical Studies

The table below summarizes key quantitative findings from published this compound studies:

Table 1. Summary of this compound Efficacy Data from Preclinical Studies

Model System Dosing/Concentration Key Efficacy Findings Reported IC₅₀/Inhibition Source
In Vivo (Balb/c mice) 1, 2, 5 mg/kg (oral, single dose) Significant inhibition of TNF-α, IL-6, and IL-1β in LPS-induced model Most significant results at 5 mg/kg [1] [2]
In Vivo (DSS-induced colitis mice) Not fully specified Attenuated weight loss, colon shortening, and IL-6 levels Comparable to positive controls [2]
In Vitro (RAW 264.7 cells) 1, 5, 10 μM Reduced TNF-α, IL-6, IL-1β; suppressed NO, PGE₂, LTB₄; inhibited NF-κB translocation Concentration-dependent inhibition [1] [2] [4]
In Vitro (α-amylase assay) Various concentrations Anti-diabetic activity demonstrated IC₅₀ = 69.04 μg/ml [5]
In Vitro (α-glucosidase assay) Various concentrations Anti-diabetic activity demonstrated IC₅₀ = 62.5 μg/ml [5]

Table 2. Physicochemical and Handling Properties of this compound

Property Specification
Chemical Formula C₃₁H₆₄ [2] [4]
Molecular Weight 436.84 g/mol [2] [4]
CAS Number 630-04-6 [2] [4]
Appearance White to off-white solid powder [2]
Melting Point 67-69 °C [2]
Solubility Insoluble in water; limited solubility in ethanol; highly soluble in DMSO [5] [4]
Storage -20°C for 3 years (powder); -80°C for 1 year (in solvent) [4]

Detailed Experimental Protocols

In Vivo LPS-Induced Inflammation Model in Balb/c Mice

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.

Materials:

  • Animals: Balb/c mice (6-8 weeks old)
  • Test Compound: this compound (≥98% purity)
  • Inducing Agent: Lipopolysaccharide (LPS)
  • Vehicle: DMSO (final concentration ≤1%) or appropriate vehicle

Experimental Design:

  • Animal Groups: Minimum of 6 animals per group

    • Group I: Normal control (vehicle only)
    • Group II: Disease control (LPS only)
    • Group III: this compound (1 mg/kg) + LPS
    • Group IV: this compound (2 mg/kg) + LPS
    • Group V: this compound (5 mg/kg) + LPS
    • Group VI: Reference drug (e.g., dexamethasone)
  • Dosing Protocol:

    • Administer this compound or vehicle via oral gavage
    • Follow with LPS challenge after appropriate pretreatment time
    • Monitor behavioral parameters for 0-13 days post-induction
  • Sample Collection:

    • Collect blood samples on day 14 for cytokine analysis
    • Process tissues for histopathological evaluation
  • Endpoint Measurements:

    • Cytokine profiling: TNF-α, IL-6, IL-1β, MCP-1, IL-10 levels
    • Histopathological analysis: Target organ inflammation scoring
    • Clinical signs: Weight loss, paw edema, colon shortening [1] [6] [2]
Mechanistic Studies: NF-κB Pathway Analysis

Objective: To investigate this compound's mechanism of action through NF-κB pathway modulation.

Methodology:

  • Western Blot Analysis:

    • Isolate proteins from treated tissues or cells
    • Detect NF-κB p65 translocation and phosphorylation
    • Analyze IκBα degradation and phosphorylation status
  • Immunofluorescence Staining:

    • Process tissue sections or cultured cells
    • Use anti-p65 antibodies for visualization
    • Quantify nuclear translocation via confocal microscopy [1] [7]

The following diagram illustrates the molecular mechanism of this compound's anti-inflammatory action based on current research:

G Mechanism of this compound Anti-inflammatory Action LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 This compound This compound (1-10 µM in vitro, 1-5 mg/kg in vivo) NFkBPathway NF-κB Pathway Activation (IκB phosphorylation & degradation, p65 translocation) This compound->NFkBPathway Inhibits Caspase1 Caspase-1 Activation This compound->Caspase1 Inhibits InflammatoryMediators Inflammatory Mediators (TNF-α, IL-6, IL-1β, MCP-1) This compound->InflammatoryMediators Reduces Enzymes Inflammatory Enzymes (COX-2, iNOS) This compound->Enzymes Downregulates TLR4->NFkBPathway TLR4->Caspase1 NFkBPathway->InflammatoryMediators Caspase1->InflammatoryMediators InflammatoryMediators->Enzymes Products Inflammatory Products (PGE₂, NO, LTB₄) Enzymes->Products Inflammation Inflammatory Response Products->Inflammation

Formulation and Administration Guidelines

Preparation of this compound Formulation:

  • Prepare stock solution by dissolving this compound in DMSO (≤1% final concentration)
  • For in vivo studies, further dilute in appropriate vehicle (e.g., saline, PEG300)
  • Use sonication if necessary to ensure complete dissolution [5] [4]

Recommended Dosing Regimen:

  • In vivo dose range: 1-5 mg/kg body weight
  • Route of administration: Oral gavage
  • Treatment duration: Single dose or repeated dosing based on experimental design
  • Positive control: Dexamethasone or other standard anti-inflammatory agents

Troubleshooting and Technical Considerations

Common Challenges and Solutions:

  • Low solubility: Use minimal DMSO with appropriate vehicles; consider sonication
  • Variable efficacy: Ensure proper LPS batch activity and dosing consistency
  • Animal variability: Maintain consistent age/weight ranges; adequate sample sizes
  • Biomarker analysis: Validate cytokine assay sensitivity and specificity

Quality Control Measures:

  • Verify compound purity (≥98% recommended)
  • Monitor animal health parameters throughout study
  • Include appropriate positive and negative controls
  • Validate analytical methods for cytokine detection

Conclusion and Research Applications

This compound demonstrates significant potential as a natural product-derived anti-inflammatory agent with a well-defined mechanism of action. The established protocols provide a framework for:

  • Drug development screening for inflammatory conditions
  • Mechanistic studies of NF-κB pathway modulation
  • Comparative efficacy studies with existing anti-inflammatory agents
  • Natural product validation for traditional medicine applications

The concentration-dependent and dose-dependent responses observed across studies support further investigation of this compound as a promising candidate for anti-inflammatory drug development.

References

analytical methods for quantifying hentriacontane concentration

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Analytical Approaches for Hentriacontane

1. Chemical Profile and Reference Standard

This compound (C₃₁H₆₄) is a straight-chain saturated hydrocarbon (a n-alkane) found in various natural sources, including the plant Zhumeria majdae and bee and candelilla waxes [1] [2]. When used as an analytical standard, it has a specified purity of ≥98.0% (GC) [2].

Key Physicochemical Properties:

  • Molecular Formula: C₃₁H₆₄
  • CAS Number: 630-04-6
  • Melting Point: 67–69 °C [2]
  • Structure: A long, non-polar hydrocarbon chain (CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC) [2].

2. Analytical Technique Selection and Rationale

This compound lacks chromophores, which are light-absorbing groups, making direct analysis with common HPLC-UV detectors challenging. The table below evaluates suitable analytical techniques.

Technique Suitability for this compound Rationale & Considerations
Gas Chromatography (GC) Recommended Highly suitable for volatile and semi-volatile non-polar compounds like alkanes. This compound's melting point suggests adequate volatility for GC analysis, especially with a heated inlet [2].
HPLC with APCI-MS Viable Alternative Effective for non-polar compounds. Hydrocarbon solvents (e.g., pentane, hexane) in APCI can ionize saturated hydrocarbons, generating [M-H]+ or M+• ions for detection by mass spectrometry [3].
HPLC with UV/Vis Detection Not Recommended The molecule has no chromophore, leading to very weak or no UV absorption and poor detection sensitivity [4].

3. Detailed Protocol: HPLC/APCI-MS Method Development

This protocol outlines a systematic approach for developing and validating an HPLC method for quantifying this compound, based on general guidelines for pharmaceutical analysis and specialized techniques for hydrocarbons [4] [3].

Workflow Overview:

workflow Start Start Method Development Step1 Step 1: Sample Prep & Column Select Start->Step1 Step2 Step 2: Establish Initial Conditions Step1->Step2 Step3 Step 3: Optimize Selectivity Step2->Step3 Step4 Step 4: Optimize MS Detection Step3->Step4 Step5 Step 5: Method Validation Step4->Step5 End Validated Method Step5->End

Step 1: Sample Preparation and Initial System Selection

  • Preparation: Dissolve the sample and this compound standard in a non-polar solvent. Hexane or pentane are suitable choices, as they also function as the APCI reagent [3]. Sonication may be required to ensure complete dissolution [3]. A typical concentration for standard solutions is approximately 1.0 mg/mL [3].
  • Chromatography Mode: Use Reversed-Phase HPLC.
  • Column: Start with a C18-bonded column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) [4] [3].
  • Detection: Use an Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS).

Step 2: Establish Initial Chromatographic Conditions

  • Mobile Phase: Use 100% hexane or a hexane/pentane mixture. This serves as both the eluent and the APCI reagent [3].
  • Flow Rate: Begin with 0.2 mL/min [3].
  • Injection Volume: 10 µL [3].
  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Step 3: Optimize Selectivity and Retention Given the non-polar nature of this compound and the mobile phase, retention will be very strong. To elute it, you will need to introduce a stronger solvent gradually.

  • Technique: Implement a gradient elution.
  • Gradient Example:
    • Start with 100% hexane.
    • Ramp to a high percentage (e.g., 70-90%) of a stronger solvent like ethyl acetate or dichloromethane over 10-20 minutes.
    • This approach increases the eluting strength to move this compound off the column [4].

Step 4: Optimize MS/APCI Detection Parameters

  • Reagent: The hydrocarbon mobile phase (hexane/pentane) will form [M-H]+ reagent ions [3].
  • Ionization Mode: Positive ion APCI.
  • Expected Ions: this compound is expected to form an [M - H]+ ion (m/z 435) as the primary species, with little fragmentation [3].
  • Key APCI Parameters [3]:
    • Vaporizer Temperature: 150–250 °C
    • Capillary Temperature: 200–300 °C
    • Sheath Gas Flow: Optimize between 20-40 (arbitrary units).

Step 5: Method Validation Once a satisfactory separation and detection is achieved, validate the method according to ICH guidelines. The table below outlines the key validation parameters and target criteria [4].

Validation Parameter Objective Target Criteria
Specificity Confirm the signal is from this compound alone. Resolution from nearby peaks; MS confirmation via m/z 435.
Linearity & Range Verify the detector response is proportional to concentration. A minimum of 5 concentrations. Correlation coefficient (R²) > 0.995.
Accuracy Determine the closeness to the true value. Recovery of 98–102% from spiked samples.

| Precision | Repeatability: Closeness of results under same conditions. Intermediate Precision: Lab/analyst/day variation. | RSD < 1.0% for repeatability. RSD < 2.0% for intermediate precision. | | Quantitation Limit (LOQ) | The lowest amount that can be quantified. | Signal-to-noise ratio ≥ 10:1. |

Experimental Workflow for Sample Analysis

The following diagram summarizes the end-to-end process for analyzing a sample, from preparation to data reporting.

analysis A Weigh Sample and Standard B Dissolve in Hexane (Sonicate if needed) A->B C Inject into HPLC/APCI-MS B->C D Chromatographic Separation (Reverse-Phase Gradient) C->D E APCI-MS Detection (Monitor m/z 435) D->E F Data Analysis & Quantification (Peak Area vs. Calibration Curve) E->F G Report Results F->G

Key Considerations for Researchers

  • Confirm Linearity: The relationship between concentration and detector response (peak area) must be linear across your expected range. Prepare a calibration curve with a minimum of five concentration levels [4].
  • Prioritize GC: Given that this compound is a non-polar alkane, Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is often the simpler and more robust first choice compared to HPLC.
  • Stability Indicating: If analyzing this compound in a complex formulation, you must demonstrate that the method can accurately quantify it even in the presence of degradants or other sample components (specificity) [4].

References

synthesis of hentriacontane analogues for drug development

Author: Smolecule Technical Support Team. Date: February 2026

Hentriacontane: Biological Activity & Chemical Profile

Introduction this compound (C₃₁H₆₄) is a long-chain linear alkane found in various medicinal plants. Recent studies have identified significant anti-inflammatory activity, suggesting potential for development into therapeutic agents. This note details its known biological activity, a dated synthetic procedure, and recommended protocols for investigating its analogues.

Pharmacological Potential and Mechanism of Action Research indicates that this compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.

Table 1: Key Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages [1]

Target/Action Effect of this compound Experimental Context
Cytokine Production Significantly inhibited TNF-α, IL-6, IL-1β, MCP-1 LPS-stimulated RAW 264.7 cells
Lipid Mediators Inhibited production of PGE₂ and LTB₄ LPS-stimulated RAW 264.7 cells
Inflammatory Enzymes Downregulated iNOS (reducing NO production) LPS-stimulated RAW 264.7 cells and mice model
Signaling Pathway Inhibited NF-κB activation LPS-stimulated RAW 264.7 cells
In Vivo Activity Reduced paw edema and increased phagocytic index Carrageenan-induced mice model

The following diagram summarizes the proposed molecular mechanism of this compound based on these findings, illustrating its multi-target anti-inflammatory action.

hentriacontane_mechanism This compound Anti-inflammatory Mechanism (760px max) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inactive NF-κB (Inactive complex) TLR4->NFkB_Inactive NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Activation Nucleus Nucleus NFkB_Active->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription TNFa TNF-α, IL-6, IL-1β, MCP-1 GeneTranscription->TNFa iNOS iNOS GeneTranscription->iNOS PGE2 PGE₂ GeneTranscription->PGE2 LTB4 LTB₄ GeneTranscription->LTB4 This compound This compound This compound->NFkB_Inactive Inhibits Activation This compound->TNFa Suppresses This compound->iNOS Downregulates This compound->PGE2 Inhibits This compound->LTB4 Inhibits

Chemical Properties and Natural Sources this compound is a saturated hydrocarbon with the molecular formula C₃₁H₆₄ and a molecular weight of 436.84 g/mol [2]. It is a solid at room temperature with a high melting point of 67.9 °C and is practically insoluble in water [3]. It has been identified in several plants, including Ziziphus jujuba, Boerhaavia diffusa, Cordia dichotoma, and Gymnema sylvestre, often contributing to their traditional medicinal uses [4] [5].

Synthesis and Analytical Protocols

Reported Synthesis of a this compound Derivative A literature search revealed one synthetic procedure for a functionalized this compound analogue, though it is from 1978. Bianchi and De Amici described the synthesis of This compound-14,16-dione, a β-diketone found in plant waxes [6].

  • Key Starting Material: The synthesis commenced from a specific isoxazole derivative (compound 1a).
  • Core Strategy: The isoxazole ring served as a masked β-diketone precursor. The synthetic route likely involved chain elongation to build the C31 backbone, followed by hydrolysis or rearrangement of the isoxazole to unveil the 1,3-dicarbonyl functionality at positions 14 and 16.
  • Note for Researchers: This method may be considered dated. Modern synthetic approaches, such as sequential cross-coupling reactions or modular synthesis from smaller fragments, are recommended for generating a diverse library of analogues.

Recommended Workflow for Analogue Synthesis and Testing To systematically develop this compound-based therapeutics, a multi-stage workflow is proposed.

workflow This compound Analogue R&D Workflow (760px max) A Design Analogues B Synthesize & Purify A->B C Characterize Structurally B->C D In-Vitro Assays C->D E In-Vivo Studies D->E F Lead Candidate E->F

Protocol 1: In Vitro Anti-Inflammatory Screening This protocol is adapted from the study that demonstrated this compound's efficacy [1].

  • Objective: To evaluate the effect of synthetic this compound analogues on pro-inflammatory mediators in macrophages.
  • Cell Line and Stimulation: Use RAW 264.7 murine macrophage cells. Stimulate inflammation with E. coli LPS (Serotype 0111:B4) at 100 ng/ml.
  • Compound Treatment: Pre-treat cells with various concentrations of the test analogue (e.g., 1-100 µM) for 1 hour before LPS addition. Include a positive control (e.g., Rolipram).
  • Readouts and Assays:
    • Cell Viability: MTT assay post 24-hour incubation.
    • Cytokines: Measure TNF-α, IL-6, IL-1β, and MCP-1 in culture supernatant using ELISA after 18-24 hours.
    • Nitric Oxide (NO): Quantify nitrite (a stable metabolite of NO) in the supernatant using the Griess reaction after 24 hours.
    • Protein Analysis: Detect iNOS protein levels via Western blotting.
    • NF-κB Activation: Assess NF-κB nuclear translocation using immunocytochemistry or a reporter gene assay.

Protocol 2: Preliminary In Vivo Efficacy Assessment This mouse model protocol is based on the referenced study [1].

  • Objective: To confirm anti-inflammatory activity in a live animal model.
  • Animal Model: Use groups of mice (e.g., 6-8 per group).
  • Edema Induction: Inject 1% carrageenan into the sub-plantar region of one hind paw.
  • Compound Administration: Administer the test analogue intraperitoneally at a selected dose (e.g., 25 mg/kg) 1 hour before carrageenan injection.
  • Evaluation:
    • Measure paw volume (e.g., using a plethysmometer) at regular intervals for 5-6 hours post-induction.
    • Calculate percent inhibition of edema compared to the vehicle control group.

Analytical Methods for Characterization Table 2: Key Chemical Properties & Analytical Data for this compound [2] [3]

Property Value / Description Method / Note
Molecular Formula C₃₁H₆₄ -
Molecular Weight 436.84 g/mol -
CAS Registry Number 630-04-6 -
Melting Point 67.9 °C Experimental
IUPAC Name This compound -
SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC -
Solubility (Water) ~2.7 x 10⁻¹¹ mg/L at 25°C (est.) Practically insoluble
logP 16.5 (est.) Indicates high lipophilicity
  • Structural Characterization:
    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure and purity of synthesized analogues. For this compound, expect simple spectra characteristic of long-chain alkanes.
    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula. Electron Impact Mass Spectrometry (EI-MS) can provide a definitive fingerprint.
  • Purity Analysis:
    • Gas Chromatography (GC): Ideal for analyzing volatile alkanes like this compound. Can be coupled with a flame ionization detector (GC-FID) for purity or with a mass spectrometer (GC-MS) for identification.

Discussion and Future Directions

The existing data strongly supports this compound as a valuable lead compound, primarily for inflammatory conditions. The primary strategy for analogue synthesis should focus on modifying its physicochemical properties, particularly its extremely high lipophilicity (logP ~16.5), which is far from ideal for drug-like compounds [3].

Promising strategies for creating analogues with improved drug likeness and potency include:

  • Introducing Heteroatoms: Incorporating oxygen or nitrogen into the chain to create metabolically labile sites and reduce logP.
  • Terminal Functionalization: Adding polar functional groups (e.g., alcohols, carboxylic acids) to the ends of the carbon chain.
  • Chain Branching or Shortening: Creating branched isomers or systematically evaluating the optimal chain length by synthesizing shorter and longer homologues.
  • Prodrug Approach: Designing biodegradable esters or other prodrug forms to enhance water solubility for administration.

Conclusion

This compound presents a compelling starting point for anti-inflammatory drug development. While the synthetic literature for its analogues is sparse, its well-documented biological activity provides a clear rationale for further investigation. The proposed protocols and strategies offer a roadmap for researchers to synthesize novel analogues, characterize them thoroughly, and evaluate their efficacy through established in vitro and in vivo models.

References

Comprehensive Application Notes and Protocols: Utilizing Hentriacontane as a Model Compound for Enzyme Mechanism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hentriacontane as a Biomedical Research Compound

This compound is a solid, long-chain alkane hydrocarbon with the structural formula CH₃(CH₂)₂₉CH₃ and a molecular weight of 436.853 g·mol⁻¹. This linear saturated hydrocarbon consists of 31 carbon atoms and is characterized by its white, opaque, waxy crystalline appearance at room temperature. While traditionally considered an inert compound, recent investigations have revealed surprising bioactive properties that make it particularly valuable for studying enzyme mechanisms and interactions. This compound is naturally distributed across various plant species, including peas (Pisum sativum), Acacia senegal, Gymnema sylvestre, and Boerhaavia diffusa, and comprises approximately 8–9% of beeswax. This natural abundance provides a sustainable source for research applications while offering insights into plant biochemistry and defense mechanisms. [1] [2]

The relevance of this compound in enzyme research stems from its demonstrated anti-inflammatory potential and modulatory effects on key inflammatory mediators. Recent studies have shown that this compound exhibits significant inhibitory activity against pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which play crucial roles in inflammatory pathways. Additionally, this compound has been reported to influence the production of eicosanoid lipid mediators, including prostaglandins and leukotrienes, which are enzymatic products involved in various pathological conditions such as rheumatoid arthritis, bronchial asthma, and adult respiratory distress syndrome. These characteristics make this compound an excellent model compound for investigating enzyme inhibition mechanisms and allosteric regulation. [3] [2]

Chemical and Physical Properties of this compound

Fundamental Chemical Characteristics

This compound belongs to the alkane hydrocarbon family, characterized by single bonds between carbon atoms. Its extended carbon chain provides a highly hydrophobic structure with limited solubility in aqueous environments, presenting both challenges and opportunities for enzyme interaction studies. The compound's hydrophobicity influences its interaction with enzyme active sites, particularly those with hydrophobic pockets or membrane-associated domains. With a melting point ranging from 67.5 to 69.3°C and a boiling point of approximately 458°C, this compound maintains stability across physiological temperature ranges, making it suitable for in vitro and in vivo experimental conditions. The density of this compound at 68°C is 0.781 g·cm⁻³, reflecting its relatively low packing efficiency in the solid state. [1] [4]

Thermodynamic and Physical Parameters

Table 1: Thermodynamic Properties of this compound [4]

Property Value Unit Conditions
Melting Point 67.5-69.3 °C Standard pressure
Boiling Point 458 °C Standard pressure
ΔfH°gas -683.17 kJ/mol Standard formation enthalpy
ΔfusH° 76.05 kJ/mol Enthalpy of fusion
ΔvapH° 157.30 kJ/mol Enthalpy of vaporization
logP 16.501 - Partition coefficient
Cp,gas 1549.83-1697.00 J/mol×K 908.68-1124.59 K

The high partition coefficient (logP = 16.501) indicates exceptional lipophilicity, which significantly influences its bioavailability and distribution in biological systems. This property must be considered when designing delivery systems for enzyme studies. The heat capacity of this compound increases with temperature, ranging from 1549.83 J/mol·K at 908.68 K to 1697.00 J/mol·K at 1124.59 K, reflecting its molecular flexibility and energy absorption characteristics at different thermal conditions. These thermodynamic parameters are essential for understanding the compound's behavior under various experimental conditions and its potential interactions with enzyme systems. [4]

Experimental Protocols and Methodologies

Enzyme Inhibition Assays for Inflammatory Mediators

Objective: This protocol evaluates this compound's inhibitory effects on LPS-induced pro-inflammatory enzyme activity in RAW 264.7 macrophage cells, specifically targeting iNOS and COX-2 expression. [3]

Materials and Reagents:

  • This compound (≥95% purity, confirmed by HPLC)
  • RAW 264.7 murine macrophage cell line (ATCC TIB-71)
  • Lipopolysaccharide (LPS) from E. coli serotype 0111:B4
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Specific ELISA kits for TNF-α, IL-6, IL-1β, PGE₂, and LTB₄
  • RIPA buffer supplemented with protease and phosphatase inhibitors
  • Antibodies for iNOS, COX-2, and NF-κB p65
  • TRIzol reagent for RNA isolation

Procedure:

  • Cell Culture and Treatment:

    • Maintain RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ atmosphere.
    • Seed cells in 6-well plates at a density of 5 × 10⁵ cells/well and allow to adhere for 24 hours.
    • Pre-treat cells with this compound (0.1, 1, 10, and 50 μM) for 2 hours.
    • Stimulate with LPS (100 ng/mL) for 18 hours, including appropriate controls (untreated and LPS-only).
  • Cell Viability Assessment (MTT Assay):

    • Following treatments, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
    • Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm.
    • Calculate cell viability as percentage relative to untreated controls.
  • Protein Extraction and Western Blot Analysis:

    • Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
    • Separate proteins (30 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies against iNOS, COX-2, and NF-κB p65 (1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence substrate and quantify by densitometry.
  • Cytokine Measurement:

    • Collect cell culture supernatants after treatments.
    • Analyze levels of TNF-α, IL-6, IL-1β, PGE₂, and LTB₄ using specific ELISA kits according to manufacturer's protocols.
    • Measure absorbance using a microplate reader and calculate concentrations from standard curves.

Data Analysis: Express all data as mean ± SEM from at least three independent experiments. Perform statistical analysis using one-way ANOVA followed by Tukey's post-hoc test, with p < 0.05 considered statistically significant. [3]

Computational Modeling of Enzyme-Compound Interactions

Objective: This protocol employs computational approaches to investigate molecular interactions between this compound and target enzymes, providing atomic-level insights into binding mechanisms and allosteric regulation. [5]

Materials and Software:

  • This compound structure file (MOL or SDF format)
  • Target enzyme structures (PDB format from RCSB Protein Data Bank)
  • Molecular dynamics software (GROMACS, AMBER, or NAMD)
  • QM/MM simulation packages (CP2K, ORCA, or Gaussian)
  • Docking programs (AutoDock Vina, GOLD, or Glide)
  • Visualization software (PyMOL, Chimera, or VMD)

Procedure:

  • System Preparation:

    • Obtain this compound structure from PubChem (CID 12410) or generate using molecular building tools.
    • Optimize geometry using density functional theory (DFT) with B3LYP/6-31G* basis set.
    • Obtain target enzyme structures from PDB (e.g., iNOS: 4NOS, COX-2: 5KIR, IκB kinase: 4KIK).
    • Prepare protein structures by adding hydrogen atoms, assigning charges, and solvating in explicit water boxes.
  • Molecular Docking:

    • Define active sites using grid boxes centered on catalytic residues or allosteric pockets.
    • Perform flexible docking with this compound using AutoDock Vina with exhaustiveness set to 32.
    • Select top binding poses based on docking scores and cluster analysis.
    • Analyze interaction patterns (hydrophobic contacts, hydrogen bonding, van der Waals forces).
  • Molecular Dynamics Simulations:

    • Set up systems with this compound bound to target enzymes in solvated periodic boundary conditions.
    • Energy-minimize systems using steepest descent algorithm until convergence (<1000 kJ/mol·nm).
    • Equilibrate systems in NVT and NPT ensembles for 1 ns each.
    • Run production MD simulations for 100-200 ns at 310 K and 1 atm pressure.
    • Analyze trajectories for root mean square deviation, fluctuation, binding free energies, and interaction networks.
  • QM/MM Calculations:

    • Partition system with QM region containing catalytic residues and this compound, MM region for remaining protein.
    • Perform umbrella sampling along reaction coordinates to determine free energy profiles.
    • Calculate potential of mean force using weighted histogram analysis method.
    • Analyze electronic structure changes, charge distribution, and orbital interactions.

Data Analysis: Calculate binding free energies using Molecular Mechanics/Poisson-Boltzmann Surface Area method. Identify key interaction residues and allosteric communication pathways. Correlate computational predictions with experimental activity data. [5] [6]

Signaling Pathways and Experimental Workflows

NF-κB Pathway Modulation by this compound

The following diagram illustrates the molecular mechanism of this compound in modulating NF-κB signaling pathway based on experimental evidence from LPS-stimulated RAW 264.7 cells: [3]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK TLR4->IKK Activation IkB IkB IKK->IkB Phosphorylation NFkB_inactive NFkB_inactive IkB->NFkB_inactive Sequestration NFkB_active NFkB_active IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation TNFa TNFa Nucleus->TNFa Transcription IL6 IL6 Nucleus->IL6 Transcription IL1b IL1b Nucleus->IL1b Transcription iNOS iNOS Nucleus->iNOS Transcription COX2 COX2 Nucleus->COX2 Transcription This compound This compound This compound->IKK Inhibition This compound->NFkB_active Nuclear Transfer Inhibition

Diagram 1: this compound inhibition of NF-κB signaling pathway. This compound (blue) targets IKK phosphorylation and NF-κB nuclear translocation, reducing pro-inflammatory enzyme expression.

This pathway demonstrates how this compound exerts its anti-inflammatory effects primarily through inhibition of IKK activation and subsequent nuclear translocation of NF-κB. In LPS-stimulated macrophages, this compound significantly reduces the degradation of IκBα, thereby preventing NF-κB translocation to the nucleus. This mechanism leads to decreased transcription of pro-inflammatory enzymes including iNOS and COX-2, as well as reduced production of cytokines TNF-α, IL-6, and IL-1β. Computational studies suggest this compound may interact with the IKKβ subunit through hydrophobic interactions with its long carbon chain, preventing conformational changes required for kinase activity. [3]

Experimental Workflow for Enzyme Mechanism Studies

The following diagram outlines the integrated experimental-computational approach for studying this compound-enzyme interactions: [5]

G Start Start Compound_Char Compound_Char Start->Compound_Char Target_Selection Target_Selection Compound_Char->Target_Selection Pure compound In_Vitro_Assay In_Vitro_Assay Target_Selection->In_Vitro_Assay Enzyme targets Comp_Modeling Comp_Modeling In_Vitro_Assay->Comp_Modeling Activity data MD_Sim MD_Sim Comp_Modeling->MD_Sim Docking poses QM_MM QM_MM MD_Sim->QM_MM Stable complexes Data_Integration Data_Integration QM_MM->Data_Integration Energy profiles Mechanism_Insights Mechanism_Insights Data_Integration->Mechanism_Insights Integrated analysis End End Mechanism_Insights->End

Diagram 2: Integrated workflow for studying this compound-enzyme mechanisms. The approach combines experimental characterization with computational modeling to elucidate inhibition mechanisms.

This workflow highlights the iterative process of combining experimental data with computational predictions to develop comprehensive models of this compound-enzyme interactions. The process begins with compound characterization and target selection, proceeds through increasingly sophisticated computational approaches, and culminates in data integration to generate testable hypotheses about mechanism of action. This integrated approach has been successfully applied to study this compound's interactions with inflammatory enzymes, revealing both competitive and allosteric inhibition mechanisms depending on the specific enzyme target. [5]

Research Applications and Therapeutic Implications

Applications in Inflammation Research and Beyond

The experimental data demonstrating this compound's inhibition of NF-κB signaling supports its application as a model compound for studying inflammatory enzyme mechanisms. In LPS-stimulated RAW 264.7 macrophages, this compound (at 50 μM concentration) significantly reduced TNF-α production by 68.7%, IL-6 by 59.3%, and IL-1β by 63.4% compared to LPS-only treated cells. Furthermore, this compound decreased iNOS and COX-2 protein expression by 72.1% and 65.8%, respectively, indicating potent effects on enzyme regulation. These findings establish this compound as a valuable tool compound for investigating enzyme inhibition mechanisms, particularly for kinases involved in NF-κB activation and enzymes involved in eicosanoid synthesis. [3]

Beyond inflammation research, this compound shows promise as a molecular scaffold for rational enzyme engineering. Computational studies indicate that the long hydrocarbon chain of this compound provides an optimal structure for interacting with hydrophobic enzyme pockets, making it a potential template for designing inhibitors targeting lipid-processing enzymes. The compound's flexibility allows it to adopt multiple conformations, enabling interactions with various enzyme active sites. Additionally, this compound's simple chemical structure facilitates synthetic modification, allowing researchers to systematically explore structure-activity relationships and develop optimized analogs with enhanced potency and selectivity for specific enzyme targets. [6]

Practical Implementation Guide

Table 2: Recommended Experimental Conditions for this compound Enzyme Studies [3] [4]

Application Concentration Range Incubation Time Vehicle Key Readouts
Cell-based assays 0.1-50 μM 2-24 hours DMSO (≤0.1%) iNOS, COX-2 expression; cytokine production
Enzyme inhibition 1-100 μM 30 min-4 hours DMSO or ethanol IC₅₀, Ki, inhibition mechanism
Molecular docking N/A N/A N/A Binding energy, pose validation
MD simulations 1 molecule/system 100-200 ns Explicit solvent RMSD, binding free energy, interaction networks
QM/MM calculations N/A N/A N/A Reaction barriers, electronic properties

Troubleshooting Tips:

  • Solubility issues: this compound's low water solubility may limit bioavailability in cell-based assays. Use minimal amounts of DMSO (≤0.1%) as vehicle and consider preparing fresh stock solutions with gentle heating (≤40°C) and sonication.
  • Non-specific binding: Due to high hydrophobicity, this compound may bind non-specifically to plasticware. Use low-binding tubes and plates, and include appropriate controls to account for compound loss.
  • Cellular toxicity: While this compound exhibits minimal cytotoxicity at concentrations up to 50 μM in RAW 264.7 cells, always include viability assays when testing new cell types.
  • Computational challenges: The flexible nature of this compound's long carbon chain requires extended molecular dynamics simulations for adequate sampling. Use enhanced sampling techniques for more efficient convergence.

Validation Approaches: Confirm this compound's enzyme mechanisms through complementary approaches including kinetic studies to determine inhibition模式 (competitive, non-competitive, or uncompetitive), site-directed mutagenesis of identified binding residues, and structural studies using X-ray crystallography or cryo-EM where feasible. [3] [5]

Conclusion

This compound serves as a valuable model compound for enzyme mechanism studies due to its defined chemical structure, demonstrated bioactivity, and versatile applications across experimental and computational approaches. The detailed protocols provided in this document enable researchers to investigate this compound's interactions with enzyme systems, particularly focusing on its anti-inflammatory mechanisms through NF-κB pathway modulation. The integrated experimental-computational approach outlined here represents a robust framework for elucidating compound-enzyme interactions that can be extended to other hydrocarbon systems. As research progresses, this compound and its structural analogs hold significant promise for developing novel enzyme inhibitors with potential therapeutic applications in inflammatory diseases, metabolic disorders, and beyond.

References

Application Notes: Evaluating the Antitubercular Activity of Hentriacontane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tuberculosis (TB) remains a major global health challenge, exacerbated by the emergence of multidrug-resistant strains. Hentriacontane, a long-chain alkane (C₃₁H₆₄) found in various medicinal plants, has been identified as a potential anti-TB agent through insilico molecular docking studies [1] [2]. These computational studies suggest it acts by inhibiting specific Mycobacterium tuberculosis enzymes. This document provides a detailed protocol for evaluating the antitubercular activity of this compound, from in silico analysis to in vitro validation, aimed at enabling researchers to systematically assess its therapeutic potential.

Computational Evaluation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) to a target protein receptor to form a stable complex, estimating the binding affinity and interactions.

Target Protein Selection and Preparation
  • Target Identification: Shikimate kinase (SK, PDB ID: 1ZYU) is a recommended primary target [1]. It is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in Mycobacterium tuberculosis but absent in humans, making it an ideal selective target.
  • Protein Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).
  • Protein Preparation (using Discovery Studio 2021 Client or similar software):
    • Remove crystallographic water molecules and any native ligand.
    • Add hydrogen atoms to correct the protonation states of amino acid residues.
    • Assign appropriate partial atomic charges and define atom types.
Ligand Preparation
  • Ligand Structure: Draw the 2D structure of this compound (C₃₁H₆₄) using a tool like ChemDraw 20.0 [1].
  • Energy Minimization: Convert the structure to 3D and minimize its energy using molecular mechanics force fields (e.g., MMFF94) to obtain the most stable conformation. Save the final structure in Mol format for docking.
Molecular Docking Execution
  • Software: Perform docking using PyRx software (which incorporates AutoDock Vina) or similar tools [1].
  • Grid Box Setting: Define the docking grid to encompass the active site of the target protein. For Shikimate kinase (1ZYU), the active site residues are known to include, but are not limited to, ASP34, ARS58, and GLY80 [1].
  • Docking Parameters: Use the default exhaustiveness setting or increase it for more accurate results. Run the docking simulation.
  • Result Analysis: The software will generate multiple binding poses. Record the binding affinity (in kcal/mol) for each pose.
Post-Docking Analysis
  • Pose Inspection: Visualize the top-ranking poses (those with the most negative binding affinity) in software like Discovery Studio 2021 Client or PyMOL.
  • Interaction Analysis: Examine the 2D and 3D interaction diagrams to identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and key amino acid residues in the protein's binding pocket.

Table 1: Summary of Molecular Docking Results for this compound against M. tuberculosis Targets

Target Protein PDB ID Function Reported Binding Affinity (kcal/mol) Reference Standard & its Binding Affinity
Shikimate Kinase 1ZYU Aromatic amino acid biosynthesis -10.4 N/A [1]
Extracellular Regulated Kinase-2 (ERK-2) 3QYW Host cell signaling -7.4 N/A [1]

Experimental Validation Protocols

While computational results are promising, experimental validation is crucial to confirm antitubercular activity.

In Vitro Anti-Tubercular Assay

The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) against M. tuberculosis.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), which is non-toxic to bacterial cells.
  • Bacterial Strain and Culture: Use a reference strain of Mycobacterium tuberculosis (e.g., H37Rv). Culture the bacteria in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase) to mid-log phase.
  • MIC Determination (via Broth Microdilution Method):
    • In a 96-well plate, perform two-fold serial dilutions of this compound in 7H9 broth.
    • Standardize the bacterial inoculum to approximately 10⁵ CFU/mL and add it to each well.
    • Include controls: a growth control (bacteria without compound), a sterile control (broth only), and a standard drug control (e.g., Isoniazid).
    • Seal the plate and incubate at 37°C for 7-14 days.
    • The MIC is defined as the lowest concentration of this compound that prevents visible growth. For a more objective readout, add Alamar Blue reagent to the wells and incubate for 24-48 hours; a color change from blue to pink indicates bacterial growth, and the MIC is the lowest concentration that remains blue.
Cytotoxicity Assay (MTT Assay)

To determine the selectivity index, cytotoxicity against mammalian cells must be evaluated.

  • Cell Line: Use a mammalian fibroblast cell line like L929 [3].
  • Assay Procedure:
    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
    • Treat the cells with a range of concentrations of this compound.
    • After 24 hours of incubation, add MTT tetrazolium salt (0.5 mg/mL) to each well and incubate for 3-5 hours.
    • Carefully remove the media and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A high IC₅₀ value indicates low cytotoxicity.

Data Analysis and Interpretation

  • Binding Affinity: A more negative binding energy (e.g., -10.4 kcal/mol for Shikimate kinase) suggests a stable ligand-protein complex and high inhibitory potential [1].
  • Selectivity Index (SI): Calculate the SI to gauge the compound's safety window. SI = IC₅₀ (mammalian cells) / MIC (M. tuberculosis). A higher SI value (>10 is often desirable) indicates a safer drug candidate.
  • Interaction Profiles: Successful inhibition is supported by specific interactions with the target's active site. For example, a strong binding pose for this compound with Shikimate kinase would be characterized by multiple hydrophobic interactions within the enzyme's binding pocket.

Workflow and Pathway Diagrams

The following diagrams illustrate the key pathways and experimental workflow.

This compound's Proposed Antitubercular Mechanism

G H This compound SK Shikimate Kinase (SK) H->SK Inhibits SP Shikimate Pathway SK->SP Disrupts AA Aromatic Amino Acid Biosynthesis SP->AA Blocks IG Inhibition of Bacterial Growth AA->IG Leads to

Experimental Workflow for Activity Evaluation

G S1 In Silico Study S2 Ligand & Protein Preparation S1->S2 S3 Molecular Docking S2->S3 S4 Binding Analysis S3->S4 S5 In Vitro Assay (MIC) S4->S5 S6 Cytotoxicity Assay (IC50) S5->S6 S7 Data Integration & SI Calculation S6->S7

Conclusion

The protocols outlined here provide a comprehensive framework for evaluating the antitubercular potential of this compound. Initial molecular docking studies have shown a strong binding affinity towards the essential bacterial target Shikimate kinase [1]. However, this computational data requires robust experimental validation through in vitro anti-TB and cytotoxicity assays to confirm its efficacy and safety. Following this integrated approach will help in assessing this compound's viability as a lead compound for novel anti-tubercular drug development.

References

Comprehensive Application Notes and Protocols for Studying Hentriacontane's Anti-Arthritic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hentriacontane and Its Anti-Arthritic Potential

This compound, a long-chain saturated hydrocarbon (C₃₁H₆₄) found in various medicinal plants, has emerged as a promising natural compound with significant anti-arthritic properties. Recent scientific investigations have demonstrated its ability to modulate key inflammatory pathways involved in rheumatoid arthritis (RA) pathogenesis, particularly through inhibition of pro-inflammatory cytokines and regulation of macrophage signaling. The compound has shown dose-dependent efficacy in both in vitro and in vivo models, reducing paw inflammation, improving hematological parameters, and suppressing joint destruction in experimental arthritis models. These findings position this compound as a valuable candidate for further development as a therapeutic agent for autoimmune and inflammatory joint diseases [1] [2] [3].

The therapeutic potential of this compound is particularly relevant given the limitations of current rheumatoid arthritis treatments, including non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs), which often carry significant side effects such as gastrointestinal distress, renal toxicity, and increased infection risk. This compound's natural origin and demonstrated safety profile in experimental models suggest it may offer a favorable risk-benefit ratio. Furthermore, its multi-targeted mechanism of action addresses several pathological aspects of rheumatoid arthritis simultaneously, including inflammatory signaling, immune cell activation, and tissue destruction [1].

In Vivo Protocols for Assessing Anti-Arthritic Efficacy

Animal Model Selection and Arthritis Induction

The Freund's Complete Adjuvant (FCA)-induced arthritis model in rats represents a well-established protocol for evaluating potential anti-arthritic compounds. This model closely mimics human rheumatoid arthritis through induction of robust joint inflammation, cartilage destruction, and systemic immune responses. For studies investigating this compound, researchers should utilize Sprague-Dawley rats (weighing 210-250 g) housed under controlled conditions (60-70% humidity, 28°C, 12-hour light/dark cycles). Arthritis is induced via a single 0.1 mL injection of FCA solution containing heat-killed Mycobacterium tuberculosis (1 mg/mL) in a mixture of mannide monooleate (0.15 mL) and paraffin oil (0.85 mL) administered into the sub-plantar surface of the left hind paw. This protocol produces consistent and reproducible arthritis development suitable for therapeutic evaluation [1] [2].

The FCA model produces a biphasic disease course, with an initial acute inflammation phase within 24 hours followed by a chronic phase characterized by progressive joint swelling, immune cell infiltration, and systemic manifestations. This disease progression allows for comprehensive evaluation of this compound's preventive and therapeutic potential when administered at different time points relative to disease induction. The model's reliability and reproducibility have made it a gold standard for initial in vivo screening of anti-arthritic compounds before advancing to more complex transgenic or spontaneous arthritis models [1].

Experimental Design and Dosing Regimen

A well-structured experimental design is crucial for generating statistically valid data on this compound's efficacy. Researchers should implement a study comprising eight test groups (n=5-8 animals per group) including an arthritic control group, vehicle control group (receiving 0.9% normal saline), positive control group (receiving standard drugs like indomethacin at 10 mg/kg), and multiple treatment groups receiving this compound at varying doses. Based on prior research, this compound demonstrates dose-dependent activity when administered at 125 mg·kg⁻¹, 250 mg·kg⁻¹, and 500 mg·kg⁻¹ body weight. Test compounds should be prepared fresh daily in normal saline and administered orally according to individual animal body weights, with treatment initiation typically beginning on day 0 (prophylactic protocol) or after arthritis confirmation (therapeutic protocol) [1] [2].

Table 1: In Vivo Dosing Protocol for this compound in FCA-Induced Arthritis Model

Group Treatment Dose Route Frequency Treatment Duration
1 Normal Control 0.9% saline Oral Daily 23 days
2 Arthritic Control 0.9% saline Oral Daily 23 days
3 Positive Control Indomethacin 10 mg/kg Oral Daily 23 days
4 This compound Low 125 mg/kg Oral Daily 23 days
5 This compound Medium 250 mg/kg Oral Daily 23 days
6 This compound High 500 mg/kg Oral Daily 23 days
Assessment Parameters and Evaluation Methods

Comprehensive evaluation of this compound's effects requires multidimensional assessment throughout the study period. Primary efficacy parameters should include macroscopic arthritis scoring, paw thickness measurements, body weight monitoring, and histological analysis of joint tissues. The macroscopic arthritis scoring system should evaluate both ipsilateral and contralateral paws using a standardized scale where 0 = normal paw, 1 = minimal swelling/redness, 2 = mild inflammation, 3 = moderate inflammation, 4 = severe swelling and redness, with an additional point (score = 5) if contralateral paw involvement is present. Paw thickness should be measured using vernier calipers on days 0, 5, 10, 15, 20, and 23 post-FCA injection, while body weights should be recorded simultaneously to monitor systemic health status [1] [2].

At study termination (typically day 23), animals should be euthanized humanely using ketamine/xylazine anesthesia, followed by blood collection via cardiac puncture for hematological and biochemical analyses. Key hematological parameters include total leukocyte count, differential leukocyte count, erythrocyte sedimentation rate (ESR), and hemoglobin levels. Affected joint tissues should be collected and processed for histological examination after decalcification and staining with hematoxylin and eosin, Safranin O, or toluidine blue to evaluate synovitis, cartilage degradation, bone erosion, and pannus formation. Histopathological scoring should assess the degree of synovial hyperplasia, inflammatory cell infiltration, and structural damage using semi-quantitative scales [1].

Table 2: Arthritis Assessment Parameters and Methods

Parameter Method/Tool Frequency Key Outcomes
Macroscopic Arthritis Score Visual scoring (0-4 scale) Days 0, 5, 10, 15, 20, 23 Disease progression and severity
Paw Thickness Vernier caliper Days 0, 5, 10, 15, 20, 23 Edema and inflammation
Body Weight Digital scale Days 0, 5, 10, 15, 20, 23 Systemic health status
Hematological Parameters Automated analyzer Day 23 Anemia, leukocytosis, inflammation
Histopathological Analysis H&E staining, microscopy Day 23 Synovitis, cartilage damage, bone erosion

In Vitro Protocols for Mechanistic Validation

Cell Culture and Inflammation Induction

The RAW 264.7 murine macrophage cell line serves as an excellent in vitro model for investigating this compound's effects on inflammatory signaling pathways. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experimental assays, cells should be seeded at appropriate densities (typically 1×10⁵ to 5×10⁵ cells per well in 24- or 96-well plates) and allowed to adhere for 24 hours before treatment. Inflammation is induced using lipopolysaccharide (LPS) from E. coli serotype 0111:B4 at a concentration of 100 ng/mL to 1 μg/mL, which robustly activates pro-inflammatory signaling pathways in macrophages [4] [5].

Before conducting mechanistic studies, researchers must establish non-cytotoxic concentrations of this compound using validated viability assays. The MTT assay (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) provides a reliable method for assessing cell viability, where viable cells with active metabolism convert MTT to purple formazan crystals. Cells should be pretreated with varying concentrations of this compound (typically 10-100 μM) for 1-2 hours before LPS stimulation, then incubated for an additional 18-24 hours. Following this incubation, MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours before dissolving the resulting formazan crystals in DMSO or isopropanol and measuring absorbance at 570 nm. This compound concentrations that maintain >90% cell viability should be selected for subsequent mechanistic studies [4].

Analysis of Inflammatory Mediators and Cytokines

Comprehensive evaluation of this compound's effects on inflammatory mediator production provides critical insights into its mechanism of action. Nitric oxide (NO) production should be quantified using the Griess reaction, where culture supernatants are mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated for 10 minutes at room temperature before measuring absorbance at 540 nm. Prostaglandin E2 (PGE2) levels should be determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols, with absorbance typically measured at 450 nm. For both assays, sample values should be interpolated from standard curves generated with known concentrations of sodium nitrite (for NO) or PGE2 standards [4] [5].

The effects of this compound on pro-inflammatory cytokine production should be assessed by measuring levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) in culture supernatants using specific ELISA kits. Additionally, the expression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), should be evaluated by western blot analysis. For western blotting, cells should be lysed using RIPA buffer supplemented with protease and phosphatase inhibitors, proteins separated by SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat milk, and incubated with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence detection [4].

Table 3: Key In Vitro Assays for Evaluating this compound's Anti-Inflammatory Effects

Assay Method Key Targets Sample Type
Cell Viability MTT assay Metabolic activity Cell culture
Nitric Oxide Production Griess reaction NO levels Culture supernatant
Protein Expression Western blot iNOS, COX-2 Cell lysate
Cytokine Measurement ELISA TNF-α, IL-6, IL-1β, MCP-1 Culture supernatant
Eicosanoid Measurement ELISA PGE₂, LTB₄ Culture supernatant
Signaling Pathway Analysis

Investigation of this compound's effects on intracellular signaling pathways provides mechanistic insights into its anti-inflammatory activity. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, should be examined through multiple approaches. Nuclear translocation of NF-κB can be visualized using immunofluorescence staining with p65 antibodies followed by confocal microscopy. Additionally, phosphorylation and degradation of inhibitor of kappa B (IκBα) should be assessed by western blot, while NF-κB DNA-binding activity can be measured using electrophoretic mobility shift assays (EMSA) or reporter gene assays in RAW 264.7 cells transiently transfected with an NF-κB-responsive luciferase construct [4].

The effects of this compound on mitogen-activated protein kinase (MAPK) signaling should be evaluated by examining phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 using phospho-specific antibodies in western blot analyses. Cells should be pretreated with this compound for 1-2 hours before LPS stimulation for various time periods (typically 15-60 minutes) to capture phosphorylation dynamics. Total protein levels of each MAPK should also be assessed as loading controls. Densitometric analysis of band intensities should be performed using image analysis software such as ImageJ, with phosphorylation levels normalized to total protein expression and expressed as fold-change relative to control conditions [5].

Molecular Docking Protocols for Target Identification

Protein Preparation and Active Site Identification

Computational molecular docking studies provide valuable insights into potential molecular targets mediating this compound's anti-arthritic effects. Three-dimensional structures of key inflammatory targets should be retrieved from the Protein Data Bank (PDB), prioritizing high-resolution structures (preferably <2.5 Å) complexed with relevant ligands or inhibitors. Important targets for this compound docking include interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Proteins should be prepared by removing water molecules, heteroatoms, and original ligands, adding polar hydrogen atoms, assigning partial charges using appropriate force fields, and identifying binding sites based on known ligand positions or predicted active sites using cavity detection algorithms [1].

Molecular docking against cytokine targets requires special consideration of their complex binding interfaces. For IL-1β, docking should focus on the receptor binding interface, while for TNF-α, the trimerization interface or receptor binding sites represent relevant targets. IL-6 presents a more complex case due to its hexameric signaling complex with IL-6Rα and gp130; docking against sites involved in these protein-protein interactions may reveal allosteric modulators. COX-2 and iNOS, being enzymatic targets, have well-defined active sites that should be targeted for docking studies. The preparation of these proteins should include careful consideration of cofactors, such as heme in COX-2 and iNOS, and metal ions in the active sites [1].

Ligand Preparation and Docking Methodology

The chemical structure of this compound (C₃₁H₆₄) should be obtained from chemical databases such as PubChem or constructed using molecular building tools in docking software. The ligand should be prepared by energy minimization using molecular mechanics force fields (e.g., MMFF94 or GAFF) to obtain an optimal three-dimensional conformation. Given this compound's flexible long alkane chain, conformational searching may be necessary to identify low-energy conformers for docking. Partial atomic charges should be calculated using appropriate methods such as Gasteiger or AM1-BCC, and rotatable bonds should be defined to allow flexibility during docking simulations [1].

Docking simulations should be performed using validated programs such as AutoDock Vina, AutoDock 4, or Schrödinger Glide. The docking search space should be defined as a grid box centered on the identified binding sites with dimensions sufficient to accommodate the ligand (typically 20-25 Å in each dimension). Docking parameters should include appropriate sampling exhaustiveness (e.g., 20-50 runs for AutoDock) to ensure reproducible results. The resulting docking poses should be clustered based on root-mean-square deviation (RMSD) and ranked according to binding affinity scores. Post-docking analysis should include visual inspection of top-ranked poses to assess binding mode, key interactions (hydrophobic contacts, hydrogen bonds, etc.), and structural rationale for binding affinity. Comparison with known inhibitors can provide validation of the docking approach and insights into this compound's potential mechanism of action [1].

Experimental Workflow and Protocol Integration

The following diagram illustrates the integrated experimental workflow for evaluating this compound's anti-arthritic activity:

HentriacontaneWorkflow Integrated Experimental Workflow for this compound Evaluation Start Start MolecularDocking Molecular Docking Studies Start->MolecularDocking InVitroModels In Vitro Models Establishment MolecularDocking->InVitroModels Target Identification CellViability Cell Viability Assessment (MTT Assay) InVitroModels->CellViability RAW 264.7 Cells InflammationInduction Inflammation Induction (LPS Treatment) CellViability->InflammationInduction Non-toxic Doses MechanismAnalysis Mechanistic Analysis (ELISA, Western Blot) InflammationInduction->MechanismAnalysis Cytokine/Protein Analysis InVivoModels In Vivo Arthritis Models (FCA Induction) MechanismAnalysis->InVivoModels Mechanism Elucidation EfficacyAssessment Therapeutic Efficacy Assessment InVivoModels->EfficacyAssessment Rat Models DataIntegration Data Integration and Analysis EfficacyAssessment->DataIntegration Multi-parameter Assessment End End DataIntegration->End

Signaling Pathways and Mechanistic Insights

This compound exerts its anti-arthritic effects through modulation of multiple interconnected signaling pathways involved in inflammation and immune response. In macrophage models, this compound significantly suppresses LPS-induced activation of the NF-κB pathway by inhibiting IκBα phosphorylation and degradation, thereby preventing nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes. Additionally, this compound modulates MAPK signaling by reducing phosphorylation of ERK, JNK, and p38, key regulators of inflammatory mediator production. These upstream effects translate to downstream suppression of iNOS expression (reducing NO production), COX-2 expression (decreasing PGE₂ synthesis), and pro-inflammatory cytokine secretion (TNF-α, IL-6, IL-1β) [4] [5].

In animal models of rheumatoid arthritis, this compound demonstrates significant dose-dependent inhibition of joint inflammation and destruction. Mechanistic studies reveal that this compound downregulates gene expression of IL-6, IL-1β, and TNF-α in joint tissues, correlating with reduced clinical scores and histopathological severity. The compound also modulates immune cell function, including phagocytic activity and leukocyte infiltration into synovial tissues. Furthermore, this compound helps normalize hematological alterations associated with chronic inflammation, such as elevated leukocyte counts and anemia of inflammation, indicating systemic anti-inflammatory effects beyond local joint protection [4] [1].

The following diagram illustrates key signaling pathways modulated by this compound in inflammatory conditions:

SignalingPathways This compound Modulation of Inflammatory Signaling LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 Activation TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPK Pathway (ERK, JNK, p38) TAK1->MAPKs IkB IκB Phosphorylation IKK->IkB NFkB NF-κB Nuclear Transfer IkB->NFkB Degradation Transcription Pro-inflammatory Gene Transcription NFkB->Transcription MAPKs->Transcription InflammatoryMediators Inflammatory Mediators (iNOS, COX-2, Cytokines) Transcription->InflammatoryMediators HentriacontaneInhibition This compound Inhibition HentriacontaneInhibition->TAK1 Suppresses HentriacontaneInhibition->IKK Inhibits HentriacontaneInhibition->MAPKs Modulates

Conclusion and Research Applications

The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's anti-arthritic properties across computational, cellular, and animal models. The integrated approach enables thorough investigation of mechanism of action, efficacy, and potential therapeutic applications. The consistent demonstration of this compound's activity across multiple experimental systems strengthens its validity as a promising anti-arthritic agent worthy of further development. These standardized protocols facilitate comparison across studies and accelerate the translation of basic research findings into potential therapeutic applications.

Future research directions should include investigation of this compound's effects on additional cell types involved in rheumatoid arthritis pathogenesis, including fibroblast-like synoviocytes, T-cells, and B-cells. Studies examining the compound's pharmacokinetics, bioavailability, and metabolism would provide valuable information for formulation development. Additionally, combination studies with standard anti-arthritic drugs could identify potential synergistic effects that might allow for dose reduction and minimized side effects. The protocols presented herein serve as a solid foundation for these advanced investigations, contributing to the ongoing development of this compound as a potential therapeutic option for rheumatoid arthritis and other inflammatory conditions.

References

low fecal recovery of hentriacontane in digestibility studies

Author: Smolecule Technical Support Team. Date: February 2026

Why is Fecal Recovery of n-Alkanes Important?

n-Alkanes are used as internal markers to estimate feed intake, diet composition, and nutrient digestibility in both ruminant and non-ruminant herbivores [1] [2]. The core principle is that these hydrocarbons are indigestible and can be traced from feed to feces.

The accuracy of this technique depends on correcting for incomplete fecal recovery (the proportion of the ingested marker that is excreted) [1]. If the recovery rate is low or inconsistent, it will lead to an underestimation of digestibility and inaccurate calculations of intake [1].

Troubleshooting Low Fecal Recovery of Hentriacontane (C31)

Low or variable fecal recovery can stem from several factors. The table below outlines common issues, their underlying causes, and recommended actions.

Potential Issue Probable Cause Recommended Action / Investigation
Inherent Digestive Differences Species-specific digestive physiology (e.g., equine vs. bovine) affects alkane passage and recovery [1]. Establish species-specific recovery rates. Do not apply recovery rates from one species to another.
Mixed Diet Complexity Uneven intake of feed ingredients with distinct alkane profiles leads to inconsistent marker excretion [1]. Ensure the proportion of each feed ingredient ingested is known for accurate calculations [1].
Incomplete Recovery by Chain Length Fecal recovery is generally incomplete and increases with the alkane's carbon chain length [1]. Use a pair of alkanes (e.g., C32 and C33) where recovery is better understood and more consistent [2].
Analytical & Sample Preparation Errors Losses during sample processing, storage, or analysis (e.g., during extraction or gas chromatography). Validate entire analytical method with spiked samples. Use internal standards (e.g., tetratriacontane-1,33-diene) to correct for analytical losses [1].

Key Experimental Considerations & Protocols

When designing a study using the n-alkane technique, adhere to the following methodologies to mitigate recovery issues.

  • Validate with Gold Standard: Compare n-alkane results against the total fecal collection method to validate accuracy and determine actual recovery rates in your specific experimental setup [1].
  • Select Appropriate Alkane Pairs: Research indicates that the C33/C32 n-alkane pair can be a reliable choice for estimating dry matter intake under grazing conditions, as its ratio is less affected by variable fecal recovery [2].
  • Ensure Dietary Profile Knowledge: The n-alkane technique requires a distinct and known n-alkane profile for each dietary component. The accuracy of the method depends on knowing the proportion of each ingredient the animal consumes [1].

The Workflow of the n-Alkane Technique

The following diagram illustrates the standard workflow for a digestibility study using n-alkanes, highlighting where recovery issues can arise and where validation is critical.

Start Start: Diet Formulation A Feed n-Alkane Analysis Start->A C Fecal Collection A->C B Known Diet Intake B->C D Fecal n-Alkane Analysis C->D E Apply Fecal Recovery Correction D->E Potential Site of Low Recovery F Calculate Digestibility E->F Validate Validate with Total Fecal Collection Validate->E

Conclusion and Key Takeaways

The core challenge with low fecal recovery of this compound is that it is a recognized and expected issue, not necessarily an experimental error.

  • Recovery is Incomplete: Fecal recovery of n-alkanes is rarely 100% and must be experimentally determined and corrected for [1].
  • Chain Length Matters: Recovery rates are chain-length dependent. Longer-chain alkanes like C33, C35, and C36 often have higher and more stable recovery rates than C31 [1].
  • Species and Diet Specificity: Always determine recovery rates specific to the animal species and diet composition used in your study [1].

References

Technical Guide: Enhancing Hentriacontane Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental questions, with methodologies based on published research.

  • FAQ 1: What is a suitable solvent for preparing hentriacontane stock solutions? Researchers successfully prepared a stock solution for in-vitro anti-diabetic and antioxidant assays by dissolving this compound in dimethyl sulfoxide (DMSO) with a final concentration of 1% DMSO [1]. The compound is insoluble in water and has only limited solubility in ethanol [1].

  • FAQ 2: What solubilizing agents can enhance this compound's solubility in aqueous environments? While direct studies on this compound are limited, research on other poorly soluble compounds provides a strong framework. The table below summarizes agents that have significantly enhanced the solubility of Olaparib, a model insoluble drug [2].

Solubilizing Agent Solubility Enhancement (Fold) Key Finding
Soluplus Up to 2.5-fold Improved solubility in a concentration-dependent manner [2].
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Up to 26-fold Showed the most significant enhancement in a concentration-dependent manner [2].
  • FAQ 3: Could solid-state properties affect my solubility results? Yes. Even with identical chemical purity, different batches of a compound can have different polymorphic forms, crystallinity, and particle morphology, all of which directly impact solubility and dissolution rates [2]. It is recommended to perform solid-state characterization (e.g., PXRD, DSC) of your this compound batch to ensure consistency [2].

Experimental Protocol: Solubility Enhancement Study

This workflow outlines a methodology to systematically evaluate the effectiveness of solubilizing agents for this compound, adapting approaches from published studies [1] [2].

G start Prepare Stock Solution a Dispense into aqueous buffers containing solubilizing agents start->a b Agitate (e.g., magnetic stirrer) for 72-96 hours at 25°C a->b c Centrifuge samples and filter supernatant b->c d Analyze concentration using HPLC c->d e Calculate Solubilizing Power (SP) and Solubility Advantage (SA) d->e end Report enhanced solubility e->end

Step-by-Step Procedure:

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution [1].
  • Test Medium Preparation: Prepare aqueous buffers (relevant to your bioassay pH) containing varying concentrations of the solubilizing agents (e.g., Soluplus, HP-β-CD) [2] [3].
  • Solubility Study: Spike a small volume of the this compound stock solution into the aqueous test media. Use a magnetic stirrer to agitate the suspensions for 72-96 hours at 25.0 ± 0.2 °C to reach equilibrium solubility [3].
  • Sample Processing: Centrifuge the samples to separate the undissolved compound. Filter the supernatant through a membrane filter [3].
  • Concentration Analysis: Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) [3].
  • Data Calculation:
    • Calculate the Solubilizing Power (SP) of each agent: SP = (Solubility in presence of agent) / (Aqueous solubility) [3].
    • The potential Solubility Advantage (SA) can be inferred from the SP value, as there is a known logarithmic relationship (e.g., log(SA) is proportional to -½ log(SP) for 1:1 cocrystals) [3].

Troubleshooting Common Experimental Issues

  • Problem: Precipitation upon dilution of stock solution into aqueous bioassay buffer. Solution: This is expected. The protocols above are designed to address this. Instead of simple dilution, use the solubilizing agents identified in the study (e.g., HP-β-CD) in your assay buffer to maintain this compound in solution [2]. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects on the assay [1].

  • Problem: Inconsistent solubility results between batches. Solution: This strongly indicates variations in solid-state properties. Implement solid-state characterization techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the consistency of your this compound material before starting experiments [2].

References

optimizing hentriacontane extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Method Optimization

The choice of extraction method significantly impacts the yield and efficiency of isolating compounds from plant material. The table below compares the most common techniques discussed in recent literature.

Extraction Method Key Influencing Factors Optimal For Key Advantages Limitations / Challenges
Ultrasound-Assisted Extraction (UAE) [1] Time, temperature, solvent polarity, liquid-solid ratio [1] Phenolics, antioxidants, saponins [1] Higher efficiency, reduced time & solvent, lower temperature [1] Parameter optimization is critical; efficiency depends on matrix [1]
Microwave-Assisted Extraction (MAE) [2] Not specified in results High-yield extraction [2] High extraction yield [2] Not fully detailed in results
Pressurized Liquid Extraction (PLE) [2] Not specified in results Maximizing Total Phenolic Content (TPC) [2] High TPC in extracts [2] Lower extraction yield [2]
Supercritical Fluid Extraction (SFE) [3] Pressure, temperature, CO2 modifier [3] Low-polarity compounds (e.g., xanthones) [3] Eco-friendly (uses CO2), low toxic by-products [3] High equipment cost; challenges in scaling up [3]
Enzyme-Assisted Extraction [1] Enzyme type, concentration, incubation time [1] Compounds bound in cell walls (e.g., saponins) [1] High specificity and yield; breaks down cell walls effectively [1] Cost of enzymes; requires precise control of conditions [1]
Traditional Methods (Soxhlet, Maceration) [4] Solvent type, time, temperature [4] Broad-range phytochemicals [4] Simple equipment, well-established protocols [4] Long duration, high solvent use, potential thermal degradation [4]

Systematic Optimization Framework: Quality by Design (QbD)

For a rigorous and reproducible optimization process, consider adopting the Quality by Design (QbD) framework [1]. This systematic approach moves beyond one-factor-at-a-time testing to build a deep understanding of how process parameters affect your final yield.

The following workflow outlines the key stages of a QbD approach to extraction optimization:

qbd_optimization Start Define Objective & CQAs Step1 1. Risk Assessment & Screening Experiments Start->Step1 Step2 2. Experimental Design (DoE) (e.g., Box-Behnken Design) Step1->Step2 Identify CPPs Step3 3. Model Building & Design Space Calculation Step2->Step3 Analyze Data Step4 4. Model Validation & Control Strategy Step3->Step4 Verify Design Space End Robust & Optimized Extraction Process Step4->End

Step 1: Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)

  • CQAs are the key measurable outputs of your process. For you, the primary CQA is Hentriacontane Extraction Yield.
  • CPPs are the input variables that significantly impact your CQAs. Based on the literature, common CPPs for extraction include [1]:
    • Extraction Solvent (Type and Concentration): this compound is a long-chain hydrocarbon, indicating high non-polarity. Start with non-polar solvents like hexane or heptane, or less polar solvents like ethyl acetate [4].
    • Extraction Time
    • Extraction Temperature
    • Liquid-to-Solid Ratio

Step 2: Experimental Design (DoE) Instead of testing one factor at a time, use a statistical Design of Experiments (DoE) like the Box-Behnken Design (BBD) [1]. This approach efficiently explores the relationship between multiple CPPs and your CQA with fewer experimental runs, and can reveal interaction effects between parameters.

Step 3: Model Building and Design Space The data from the DoE is used to build a mathematical model (e.g., a quadratic regression model) that predicts extraction yield based on the CPPs. This model allows you to calculate a "design space" – a multidimensional combination of CPP ranges where you can consistently achieve a high, satisfactory yield [1].

Step 4: Validation and Control Finally, perform validation experiments within the defined design space to confirm the model's predictability. The operating ranges for your CPPs then become your documented control strategy [1].

Frequently Asked Questions (FAQs)

Q1: My extraction yield is low. What are the most common factors to check first?

  • Solvent Polarity: This is the most critical factor. This compound is non-polar. Ensure you are using a non-polar solvent (e.g., hexane, heptane, ethyl acetate) for efficient extraction [4]. Using a polar solvent like water or high-concentration ethanol will result in very low yields.
  • Particle Size: Ensure the plant material is ground to a fine and consistent powder. A smaller particle size increases the surface area for solvent contact, greatly enhancing extraction efficiency [5].
  • Extraction Time and Cycles: A single short extraction may be insufficient. Research on other compounds shows that multiple extraction cycles can dramatically increase yield [1].

Q2: How can I make my extraction process more environmentally friendly (greener)?

  • Green Solvents: Consider using Ethanol or Ethyl Acetate instead of more hazardous solvents like hexane. Ethanol, in particular, is a common and effective solvent that is generally recognized as safe (GRAS) [4].
  • Green Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are known to reduce extraction time, energy consumption, and solvent volume [1] [6].

Q3: I have a good yield, but the extract is complex. How can I improve the purity of my target compound?

  • Post-Extraction Purification: Extraction and purification are often sequential steps. After a crude extract is obtained, techniques like liquid-liquid partitioning, column chromatography, or preparative thin-layer chromatography (TLC) are standard for isolating a single compound from a complex mixture [7].
  • Selective Extraction: You can try a two-step extraction process. First, use a polar solvent to remove polar impurities, then use a non-polar solvent to extract the this compound from the defatted plant material.

Overcoming the Information Gap and Next Steps

The absence of a direct reference for this compound means you will be pioneering the optimal protocol. Here are concrete steps to move forward:

  • Leverage Polarity Information: Confidently begin method development using non-polar solvents like n-hexane or heptane based on the strong consensus that solvent polarity must match compound polarity [4].
  • Systematize Your Approach: Adopt the QbD framework and DoE outlined above. This is the most efficient and scientifically rigorous way to navigate the multi-variable problem of optimization without a pre-existing recipe [1].
  • Consult Broader Literature: Perform a targeted search in scientific databases (e.g., SciFinder, Reaxys) for research on this compound specifically, or on the extraction of very similar compounds like long-chain alkanes, plant waxes, or triterpenoids.

I hope this structured technical guide provides a solid foundation for your experimental work. The principles and troubleshooting strategies herein are applicable across a wide range of natural product extraction challenges.

References

Troubleshooting Guide: Minimizing Ruminal Loss of Alkane Markers

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges and solutions based on current methodologies.

FAQ 1: What are the primary factors causing ruminal loss of external alkane markers like hentriacontane? The recovery of alkane markers in the faeces can be influenced by several factors related to rumen fermentation dynamics [1] [2]:

  • Rumen Fermentation Rate: The overall microbial activity in the rumen can break down markers. Diets that promote slower fermentation rates might be beneficial.
  • Diet Composition: The type of feed (e.g., high-concentrate vs. high-forage) can alter the rumen environment, pH, and passage rate, thereby affecting marker stability.
  • Passage Rate: The speed at which material moves through the rumen impacts how long the marker is exposed to microbial action. A faster passage rate can reduce exposure time.

FAQ 2: What dietary or additive interventions could potentially improve marker recovery? Recent research into methane mitigation and rumen manipulation suggests several strategies that may create a more stable environment for markers [2] [3]:

  • Feed Additives: Incorporating additives like active dry yeast (ADY) or certain plant extracts (e.g., saponins) can modulate rumen fermentation patterns, often stabilizing pH and reducing aberrant fermentation, which may indirectly benefit marker stability [2].
  • Biochar Supplementation: Some studies indicate that specific types of "fit-for-purpose" or engineered biochars can alter rumen fermentation parameters and microbial community structure. While primarily studied for methane reduction, its ability to adsorb compounds and modulate the rumen environment could theoretically influence marker passage [3].
  • Dietary Energy and Protein Balance: Optimizing the dietary ratio of energy to protein has been shown to improve rumen fermentation efficiency and microbial protein synthesis. A more efficient and stable rumen environment could lead to more predictable marker passage [2].

FAQ 3: How can I monitor the effectiveness of my interventions on rumen conditions? It is crucial to measure key rumen parameters to confirm that your intervention is having the desired effect. The table below outlines critical metrics and their measurement methods.

Parameter Measurement Technique Significance for Marker Recovery
Rumen pH Rumen fluid sampling via cannula [1] Low pH (acidosis) indicates abnormal fermentation, which may increase marker degradation or alter passage kinetics [1] [2].
Volatile Fatty Acids (VFAs) Analysis of rumen fluid samples [1] [2] Shifts in VFA proportions (e.g., acetate-to-propionate ratio) reflect changes in fermentation patterns that can correlate with marker metabolism [2].
Methane Production Respiration chambers; GreenFeed systems [3] A significant change in methane indicates a major shift in rumen archaea and fermentation, confirming the intervention's activity [1] [3].
Dry Matter Intake (DMI) Daily feed offered and refused [1] Interventions should not significantly suppress DMI, as this would invalidate intake estimation studies [1] [3].

Detailed Experimental Protocol for Assessment

The following protocol is adapted from a recent on-farm study investigating grain substitution in beef cattle [1]. It provides a robust framework for assessing alkane marker recovery.

Objective: To evaluate the effect of a dietary intervention on the recovery of n-alkane markers in faeces.

Materials and Animals:

  • Animals: Cannulated animals (e.g., beef calves fitted with rumen cannulas) are ideal for repeated rumen fluid sampling [1].
  • Diets: The experimental and control diets.
  • Marker: Purified this compound (C31) or other n-alkane markers.
  • Equipment: Metabolism cages, equipment for freeze-drying samples, gas chromatography apparatus, rumen fluid sampling equipment, and access to respiration chambers for concurrent methane measurements if possible [1].

Procedure:

  • Experimental Design: Assign animals to treatment groups (e.g., Control vs. Intervention) in a balanced design. A 7-14 day adaptation period to the new diet or additive is recommended before sampling [1] [3].
  • Dosing and Feeding: Administer the alkane marker daily. Feed and water should be offered ad libitum. Record daily feed intake and refusals to calculate accurate DMI [1].
  • Sample Collection:
    • Feed and Refusals: Collect daily representative samples of offered feed and refusals. Pool samples over the collection period for analysis [1].
    • Faeces: Conduct a total faecal collection over several days (e.g., 5-7 days). Collect all faeces daily from each animal and take a representative aliquot (e.g., 5%). Pool these aliquots by animal over the collection period, then freeze-dry and store for analysis [1].
    • Rumen Fluid: Sample rumen fluid via cannula at multiple time points after feeding (e.g., 0, 3, 6, and 9 hours) to capture post-prandial changes. Analyze immediately for pH or preserve for VFA and other analyses [1].
  • Chemical Analysis:
    • Analyze feed, refusal, and faecal samples for Dry Matter (DM).
    • Extract and quantify alkane concentrations in feed, dosing capsules, and faeces using gas chromatography.
  • Data Calculation:
    • Marker Recovery (%) = (Total amount of marker in faeces / Total amount of marker administered) × 100.
    • Compare recovery rates and rumen fermentation parameters between treatment groups.

Experimental Workflow for Assessing Alkane Marker Recovery

The diagram below outlines the logical flow and key stages of the experiment.

workflow cluster_sampling Sample Collection Activities cluster_analysis Laboratory Analysis start Study: Assess Intervention on Alkane Marker Recovery design Experimental Design & Animal Allocation start->design adaptation Dietary Intervention & Adaptation Period (7-14 days) design->adaptation sampling Sample Collection Phase adaptation->sampling analysis Laboratory Analysis sampling->analysis feed_intake Daily Feed Intake & Refusals sampling->feed_intake faeces Total Faecal Collection (Daily aliquots, pooled) sampling->faeces rumen_fluid Rumen Fluid Sampling (0, 3, 6, 9h post-feeding) sampling->rumen_fluid calculation Data Calculation & Statistical Analysis analysis->calculation dm_analysis Dry Matter (DM) Analysis analysis->dm_analysis alkane_analysis Alkane Concentration (Gas Chromatography) analysis->alkane_analysis rumen_analysis Rumen Fluid Analysis (pH, VFAs) analysis->rumen_analysis

References

troubleshooting GC-MS detection of hentriacontane

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hentriacontane

This compound (C₃₁H₆₄) is a straight-chain alkane with a high molecular mass and boiling point [1]. Its analysis can be challenging due to its low volatility and potential for adsorption in the GC system.

Troubleshooting Guide for this compound Detection

Here are common issues and solutions for detecting high molecular weight alkanes:

Symptom Potential Cause Solution
Peak Tailing / Loss Thermal degradation in inlet [2], active sites in liner/column [2] Use premium deactivated inlet liner, lower inlet temperature, trim column inlet (0.5-1 inch) [2]
Low Signal/Response Analyte adsorption [2], incomplete vaporization [2], low injection temp [2] Use premium deactivated GC column (e.g., Zebron PLUS), ensure injector temp high enough for complete vaporization [2]
Long Retention Times / Poor Peak Shape Non-optimal method parameters, column choice Use thin film thickness column (e.g., 0.1µm), temperature ramp to elute compound [3], consider shorter column for faster analysis [2]
High Baseline/Noise Column bleed, contamination Respect column temp limit (stay 5-10°C below max) [2], use guard column, perform sample clean-up [3] [2]
Irreproducible Retention Times Inlet contamination, carrier flow issues Change/clean gold seal in inlet, check for leaks, ensure carrier gas flow stability [2]

Experimental Protocol for Analysis

This protocol is based on methods used for analyzing plant lipophilic compounds, including long-chain alkanes [3].

Sample Preparation
  • Extraction: Macerate 200 mg of plant material with 2 mL methanol at room temperature for 48 hours [3].
  • Filtration: Filter through glass filter (pore size 10–16 μm) [3].
  • Injection: Inject 1 µL of filtered extract [3].
GC-MS Instrument Conditions
  • Column: Use a premium deactivated non-polar or low-polarity column (e.g., 5% phenyl)
  • Inlet: Temperature ~300°C (optimize for this compound); splitless mode [2]
  • Oven Program: Initial 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10-20 min [3]
  • Carrier Gas: Helium, constant flow ~1.0 mL/min [3]
  • MS Interface: 280-300°C [3]
  • Mass Spectrometer: Electron Impact (EI) mode at 70 eV; scan range m/z 50-550 [3]

Workflow for this compound Analysis

This workflow outlines the systematic approach to GC-MS analysis and troubleshooting.

Start Start: this compound GC-MS Analysis SamplePrep Sample Preparation Start->SamplePrep Extraction Macerate with Methanol (48 hours, room temp) SamplePrep->Extraction Filtration Filter Extract Extraction->Filtration Instrument GC-MS Instrument Setup Filtration->Instrument Column Install Premium Deactivated Column Instrument->Column Inlet Optimize Inlet: Deactivated Liner, Proper Seal Column->Inlet Method Set Oven Program (50°C to 300°C) Inlet->Method Analysis Perform Analysis Method->Analysis Injection Inject Sample Analysis->Injection DataCollection Collect Data Injection->DataCollection Evaluation Evaluate Results DataCollection->Evaluation GoodPeak Good Peak Shape and Response? Evaluation->GoodPeak Troubleshoot Troubleshoot Based on Symptoms GoodPeak->Troubleshoot No Report Report Results GoodPeak->Report Yes Optimize Optimize Method Troubleshoot->Optimize Optimize->Injection

Key Considerations for this compound Analysis

  • Use authentic standards for positive identification and quantification
  • Monitor system performance with known standards to track degradation
  • Consider retention time - this compound will elute late in temperature programs due to its high boiling point [3]
  • For complex matrices, additional sample clean-up steps may be necessary to reduce contamination [2]

References

overcoming dispersion force limitations in hentriacontane interactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dispersion Forces in Molecular Interactions

Dispersion (van der Waals) forces are weak, attractive forces between molecules caused by transient shifts in electron density. Unlike stronger, localized bonds, dispersion is a cumulative, many-body effect that involves all atoms in a molecular ensemble and is a major stabilizing force in condensed matter [1].

A key relationship for estimating the stabilization energy ((E_{DISP})) from many-body dispersion interactions is a gravitational-like law. It is proportional to the product of the molecular masses and inversely proportional to the distance between them [1]. The following table summarizes the relationship, which can be applied to systems like hydrocarbons and atomic pairs.

Relationship Component Description Formula Variable
Stabilization Energy The energy from many-body dispersion interactions [1]. (E_{DISP})
Molecular Mass The product of the masses of the two interacting molecules/atoms [1]. (M_1M_2)
Interaction Distance The distance between molecular centers-of-mass ((R_{COM-COM})) or the closest H---H contacts ((R_{H-H})) [1]. (R)
General Relationship (E_{DISP} \propto \frac{M_1M_2}{R}) [1].

Experimental Strategies to Overcome Dispersion Limitations

The strategies below focus on manipulating the fundamental relationship (E_{DISP} \propto \frac{M_1M_2}{R}) to control the strength of dispersion interactions in your system.

  • Modify the 'Mass' Factor ((M_1M_2)): Introduce functional groups (e.g., fluorinated derivatives) to the hentriacontane chain. Fluorinated groups can alter the electron density and polarizability of the molecule, thereby changing the overall contribution of dispersion forces [1].
  • Control the 'Distance' Factor ((R)): Use techniques like Langmuir-Blodgett deposition or self-assembled monolayers to create well-ordered molecular films. This allows for precise control over the intermolecular distance, which is critical because the interaction energy is inversely proportional to this distance [1].
  • Alter the Chemical Environment: Co-crystallize this compound with "spacer" molecules that disrupt close packing. Alternatively, use solvents that compete for dispersion interactions, thereby reducing the effective interaction between the this compound molecules themselves.
  • Leverage Multi-body Interactions: Employ computational methods like Many-Body Dispersion (MBD) or Grimme's D4 during your analysis to accurately account for the collective, non-additive nature of dispersion forces, which is crucial in condensed phases [1].
  • Draw Inspiration from Adaptive Systems: Study biological systems like alpine plants (Arabidopsis arenosa), which adapt to harsh environments by genetically modifying their cuticular wax composition (e.g., increasing specific fatty alcohols and iso-alkanes) to fine-tune cuticle permeability and surface properties [2].

Visualizing the Core Interaction Relationship

The following diagram illustrates the fundamental "gravitational-like" relationship governing dispersion interactions, which forms the basis for the experimental strategies discussed.

interaction_model M1M2 Product of Molecular Masses (M₁M₂) EDISP Dispersion Stabilization Energy (E_DISP) M1M2->EDISP R Inverse of Distance (1/R) R->EDISP

Key Experimental Protocol & Measurement

The protocol below is adapted from computational studies on many-body dispersion interactions. You can use this as a guide to quantitatively analyze interactions in your this compound system.

Protocol Step Description Key Parameters & Considerations

| 1. System Preparation | Model the molecular dimer or crystal structure of this compound. | - Obtain initial coordinates from crystallographic databases or optimization.

  • Ensure the model reflects the experimental conditions (e.g., temperature, pressure). | | 2. Geometry Optimization | Perform a full geometry optimization of the molecular system without constraints to find the energy minimum. | - Method: Use Density Functional Theory (DFT) with a functional like PBE0.
  • Basis Set: Use a polarized basis set like cc-pVTZ.
  • Goal: Locate the stable dimer geometry with specific H---H contacts or center-of-mass distances [1]. | | 3. Dispusion Energy Calculation | Calculate the dispersion stabilization energy ((E_{DISP})) as a single-point energy correction. | - Methods: Employ a Many-Body Dispersion (MBD) method or Grimme's D4 correction coupled with your DFT code [1].
  • Output: The dispersion energy in kcal/mol. | | 4. Data Correlation | Correlate the calculated (E_{DISP}) with the structural parameters of your system. | - Plot (E_{DISP}) against ((M_1M_2)/R_{COM-COM}).
  • A strong linear correlation will validate the gravitational-like relationship for your system [1]. |

Frequently Asked Questions

  • What is the most critical factor to control in experiments dominated by dispersion forces? The most critical factor is the intermolecular distance. The dispersion energy is inversely proportional to the distance, meaning that minute changes in packing can lead to significant differences in the overall interaction strength and the resulting material's properties [1].

  • Why should I use specialized methods like MBD or D4 instead of standard computational models? Standard computational models often fail to accurately capture the collective, many-body nature of dispersion interactions. Methods like MBD and D4 are explicitly designed to account for these effects, providing a more accurate and reliable estimation of the total dispersion energy, especially in larger molecular systems and condensed phases [1].

  • How can I experimentally reduce unwanted aggregation caused by dispersion forces? To reduce aggregation, you can:

    • Functionalize the Molecule: Introduce bulky or polar functional groups that create steric hindrance or introduce competing electrostatic interactions.
    • Use a Solvent: Choose a solvent that has similar cohesion properties (similar dispersion interactions) to your molecule, which can effectively "solvate" the dispersion forces.
    • Modify Temperature: Increasing thermal energy can help overcome the weak dispersion forces that drive aggregation.

References

correcting DM digestibility estimates using hentriacontane marker

Author: Smolecule Technical Support Team. Date: February 2026

Key Concepts & Correction Factors

The core principle of the n-alkane technique is that the ratio of an un-dosed, natural alkane (like C31) to a dosed, synthetic one (often C32) in feces can be used to estimate digestibility. However, these alkanes are not fully recovered, and their recovery rates can vary, which must be accounted for to avoid bias [1] [2].

The table below summarizes average fecal recovery rates for C31 and other common alkanes from various studies.

Alkane Chain Length Average Fecal Recovery (%) Notes
Hentriacontane C31 71.0 - 81.0 [3] Recovery is incomplete and varies with diet and species.
Dotriacontane C32 86.8 - 97.2 [1] Often used as a dosed, external marker.
Tritriacontane C33 Varies; lower in young grass [1] Similar to C31, requires recovery correction.
Pentatriacontane C35 Up to 77.0 [1] Recovery increases with chain length.

Experimental Protocol & Workflow

The following diagram outlines the general workflow for conducting a digestibility trial using the n-alkane technique.

G Start Start Experiment DietPrep Diet Preparation - Analyze natural alkane profile (e.g., C31) - Choose dosed alkane (e.g., C32) Start->DietPrep Dosing Marker Dosing - Dose synthetic alkane (C32) - Ensure steady state (7-10 days) DietPrep->Dosing Sampling Fecal Sampling - Collect representative fecal samples - Total collection or spot sampling Dosing->Sampling LabAnalysis Laboratory Analysis - Analyze alkane concentrations in diet and feces via Gas Chromatography Sampling->LabAnalysis DataCorrection Data Correction - Calculate apparent digestibility - Apply fecal recovery correction LabAnalysis->DataCorrection FinalEstimate Final Digestibility Estimate DataCorrection->FinalEstimate

Step 1: Diet Preparation and Marker Dosing
  • Analyze Diet: Determine the natural concentration of this compound (C31) in the feed [4].
  • Apply External Marker: A known amount of a synthetic even-chain alkane, typically dotriacontane (C32), is dosed to the animals. This can be done by spraying it on the feed or using controlled-release devices [1] [4].
  • Achieve Steady State: Allow a adaptation period of at least 6-7 days for the markers to reach a steady state of excretion before fecal collection begins [3] [5].
Step 2: Fecal Sampling and Analysis
  • Collection: Collect representative fecal samples. This can be a total collection over several days or spot sampling (e.g., rectal grab). Studies show differences between methods can be minor (<2%) [1].
  • Laboratory Analysis: Analyze the concentrations of C31 and C32 in both the diet and the fecal samples using gas chromatography [1] [2].
Step 3: Calculation and Correction
  • Calculate Apparent Digestibility: First, calculate the uncorrected dry matter digestibility (DMD) using the formula: Apparent DMD (%) = [1 - (C31_diet / C31_feces)] * 100 [3].
  • Determine Fecal Recovery (FR): In a controlled trial, the recovery of each alkane can be determined by comparing the amount ingested to the amount excreted [3]. The recovery for C31 is calculated as: FR_C31 (%) = (C31_feces / C31_intake) * 100.
  • Apply Recovery Correction: The key step is to correct the fecal concentration of C31 using its recovery rate to get a more accurate digestibility estimate [1] [3]: Corrected DMD (%) = [1 - ((C31_diet / FR_C31) / (C31_feces / FR_C31))] * 100 This simplifies to the same formula as the apparent DMD, but using recovery-corrected concentrations cancels out the bias [1].

Troubleshooting Common Issues

  • Problem: Inaccurate estimates even after single-marker correction.

    • Solution: Use the double-marker method. Calculate digestibility using the ratio of C31 (internal marker) to C32 (external marker) in both diet and feces. This method's accuracy relies on the two alkanes having very similar recovery rates, which is generally true for adjacent alkanes [1] [5]. The formula is: DMD (%) = [1 - ((C31_diet / C32_diet) / (C31_feces / C32_feces)) ] * 100.
  • Problem: Variable recovery rates in mixed diets.

    • Cause: In mixed diets, uneven intake of feed ingredients can lead to inconsistent alkane excretion and fecal recovery [2].
    • Solution: Ensure the intake of each diet component is known and representative. The recovery correction is even more critical in these scenarios. A study in horses found that even with correction, mixed diets could lead to inaccurate estimates, so results should be interpreted with caution [2].
  • Problem: Underestimation of digestibility.

    • Cause: This is a direct result of using uncorrected fecal alkane concentrations, as the incomplete recovery makes it seem like more undigested material is present in the feces [1] [2].
    • Solution: Always apply a fecal recovery correction factor. Research has shown that correcting concentrations with the individual alkane's fecal recovery removes the significant difference between estimated and actual values [1].

References

addressing non-polar challenges in hentriacontane research

Author: Smolecule Technical Support Team. Date: February 2026

Hentriacontane Overview & Key Research Data

The table below summarizes fundamental information and documented biological activities of this compound from recent research.

Property/Aspect Description
Chemical Profile A straight-chain saturated hydrocarbon (alkane) with the formula C₃₁H₆₄ [1]. It is non-polar and interacts with other molecules primarily through weak dispersion forces, not via hydrogen bonds or other strong interactions [1].
Reported Anti-inflammatory Activity Shown to suppress the production of key inflammatory mediators in cellular models [1].
Quantitative Data (Anti-inflammatory) In LPS-stimulated RAW 264.7 macrophage cells, this compound (at 50 µg/mL) significantly reduced levels of nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6 [1].
Mechanism of Action (Proposed) The anti-inflammatory effect is linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway [1].

Common Experimental Challenges & Solutions

Based on its fundamental properties, here are some challenges you might encounter and suggested approaches for troubleshooting.

Challenge Category Potential Solution / Guidance
Solubility & Handling Due to its high non-polarity, this compound has very low solubility in aqueous solutions. Research protocols often use organic solvents like DMSO or ethanol for creating stock solutions [2] [1]. Critical Step: Ensure proper solvent controls in your assays to rule out solvent-induced effects on cells or proteins.
Bioavailability & Delivery Its non-polar nature can pose challenges for application in biological systems. Consider using drug delivery carriers like cyclodextrins or liposomes to improve solubility and bioavailability in aqueous experimental conditions.
Verifying Biological Activity When testing anti-inflammatory activity, ensure you use a well-established model (e.g., LPS-stimulated macrophages). Always include the necessary controls: a blank control, an LPS-only control (disease model), and a positive control with a known inhibitor (e.g., an NF-κB pathway inhibitor) to validate your experimental system [3] [1].
Mechanism Studies To confirm involvement of the NF-κB pathway, techniques like Western Blotting can be used to detect the suppression of IκBα phosphorylation and reduced nuclear translocation of the p65 subunit, as demonstrated in research on similar anti-inflammatory compounds [3].

Experimental Workflow for Anti-Inflammatory Activity

The following diagram outlines a general workflow for evaluating the anti-inflammatory effects of this compound in a cell model, based on common research practices.

HOA_Workflow Start Start Experiment CellCulture Culture RAW 264.7 Macrophages Start->CellCulture Pretreatment Pretreat Cells with This compound CellCulture->Pretreatment LPSStimulation Stimulate with LPS Pretreatment->LPSStimulation Assay Harvest for Assays LPSStimulation->Assay Griess Griess Assay: Nitric Oxide (NO) Assay->Griess ELISA ELISA: TNF-α & IL-6 Assay->ELISA WesternBlot Western Blot: iNOS & NF-κB Pathway Assay->WesternBlot DataAnalysis Data Analysis Griess->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis End Interpret Results DataAnalysis->End

References

optimizing dosing levels for hentriacontane marker studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data & Dosing Reference

The table below summarizes key dosing information for hentriacontane from published in vitro and in vivo studies to provide a starting point for your experiments.

Model System Test Compound/Source Dosing Level/Concentration Key Observed Effects Citation
RAW 264.7 Cells (mouse macrophage) This compound 10, 25, 50 μg/mL (pre-incubated 1 hr before LPS) Significant inhibition of NO, PGE2, LTB4, TNF-α, IL-6, IL-1β; Reduced iNOS and COX-2 protein expression. [1]
Mice Model (LPS-induced inflammation) This compound 40 mg/kg (oral administration) Inhibited pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum; Reduced paw edema. [1]
VF Cuticular Wax (for analytical reference) n-alkanes (including this compound) Content varies by region (e.g., 76.67% of total wax in Anhui samples) Identified as a key biomarker for geographical authentication. [2]

Experimental Protocols for Reference

Here are detailed methodologies adapted from recent studies on natural compounds, which you can use as a template for designing your this compound experiments.

  • In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)

    • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 atmosphere [1].
    • Cell Viability (MTT Assay): Seed cells in a 96-well plate. After 24 hours, treat with a concentration range of this compound (e.g., 10-100 μg/mL) for a set period (e.g., 24 hours). Add MTT reagent (0.5 mg/mL) and incubate to allow formazan crystal formation. Dissolve crystals in DMSO and measure absorbance at 570 nm to determine cell viability and calculate IC50 values [3] [1].
    • Nitric Oxide (NO) Production: Seed cells and pre-treat with this compound for 1 hour before stimulating with LPS (e.g., 1 μg/mL) for 24 hours. Measure nitrite accumulation in the culture supernatant using the Griess reagent [1].
    • Cytokine Analysis: Collect cell culture supernatant after LPS stimulation and this compound pre-treatment. Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits [1].
    • Western Blot Analysis: Lyse treated cells to extract protein. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB p65), followed by HRP-conjugated secondary antibodies. Detect bands using a chemiluminescence system [1] [4].
  • In Vivo Anti-inflammatory Assay (Mouse Model)

    • Paw Edema Model: Induce inflammation by injecting LPS (e.g., 20 μg/paw) into the sub-plantar region of a mouse hind paw. Administer this compound (e.g., 40 mg/kg) orally 1 hour before LPS injection. Measure paw volume using a plethysmometer at regular intervals post-induction [1].
    • Serum Cytokine Measurement: At the end of the experiment, collect blood samples. Separate serum by centrifugation and analyze cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits [1].
  • Compound Identification & Analysis (GC-MS)

    • Sample Preparation: Extract this compound from plant material using a suitable organic solvent (e.g., hexane, chloroform) in a Soxhlet apparatus or by decoction. Filter and concentrate the extract under reduced pressure [2] [3].
    • GC-MS Conditions: Use a gas chromatography system coupled with a mass spectrometer. Employ a capillary column with helium as the carrier gas. Use a thermal program (e.g., initial hold at 60°C, ramp to 280°C at 10°C/min). The mass range can be set to 30-900 m/z. Identify this compound by comparing its mass spectrum and retention time with those in the NIST library [2] [3].

Troubleshooting FAQs

  • Q1: Our initial cell-based assays show high cytotoxicity at doses above 25 μg/mL. How can we improve the therapeutic window?

    • A1: Consider reformulating this compound to enhance its solubility and bioavailability. Using drug delivery systems like liposomes or cyclodextrins can reduce direct cytotoxic effects. Additionally, conduct a detailed time-course experiment to determine if shorter exposure times at higher doses are effective yet less toxic.
  • Q2: The anti-inflammatory effects in our in vivo model are inconsistent. What could be the reason?

    • A2: Inconsistencies can arise from the compound's bioavailability. Ensure you are using a pure compound and a reliable vehicle for administration. It may also be helpful to confirm the compound's absorption using pharmacokinetic studies. Testing multiple administration routes (e.g., intraperitoneal) could also be explored [1].
  • Q3: How can we confirm the purity and identity of this compound isolated from a natural source?

    • A3: Purity should be confirmed using multiple orthogonal methods. GC-MS is excellent for identification and semi-quantification. Coupling this with analytical techniques like High-Performance Liquid Chromatography can provide a more robust purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the molecular structure [2] [3].

This compound Anti-inflammatory Signaling Pathway

The diagram below visualizes the core mechanism of action of this compound based on current research, which can guide your investigation into its effects.

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 NFkB_Inactive NF-κB (Inactive in Cytoplasm) TLR4->NFkB_Inactive  Activates Pathway NFkB_Active NF-κB (Active in Nucleus) NFkB_Inactive->NFkB_Active  Translocation Transcription Pro-inflammatory Gene Transcription NFkB_Active->Transcription INOS iNOS Protein Transcription->INOS COX2 COX-2 Protein Transcription->COX2 Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines NO Nitric Oxide (NO) INOS->NO PGE2 PGE2 COX2->PGE2 This compound This compound Treatment This compound->NFkB_Inactive  Inhibits Activation This compound->INOS  Suppresses Expression This compound->COX2  Suppresses Expression

This compound inhibits the NF-κB pathway, reducing inflammatory mediators.

Research Note

  • Starting Dose: The in vitro data suggests beginning with 10-25 μg/mL for cell studies. For animal studies, an oral dose of 40 mg/kg has demonstrated efficacy [1].
  • Key Mechanisms: Focus your investigations on the NF-κB signaling pathway, as this compound is shown to suppress its activation, leading to reduced expression of iNOS, COX-2, and pro-inflammatory cytokines [1].
  • Quality Control: If sourcing this compound from plants, note that its content can vary significantly with geographical origin. Rigorous chemical profiling using GC-MS is essential for reproducible results [2].

References

comparison of hentriacontane docking scores with standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Documented Docking Scores for Hentriacontane

Protein Target (PDB ID) Target Function This compound Docking Score (kcal/mol) Standard Drug & Score (kcal/mol) Citation
Shikimate Kinase (1ZYU) Enzyme in microbial shikimate pathway; anti-tubercular target -10.4 Information not provided [1] [2]
Extra-cellular Regulated Kinase-2 (ERK-2, 3QYW) Signaling kinase; anti-cancer target -7.4 Information not provided [1] [2]

Experimental Context and Methodology

The docking scores in the table above were obtained from a study with the following experimental protocol, which is crucial for interpreting the results:

  • Software Used: Molecular docking was performed using PyRx software [1] [2].
  • Protein Preparation: The 3D structures of the protein targets (PDB IDs: 1ZYU and 3QYW) were obtained from the RCSB Protein Data Bank and prepared using Discovery Studio 2021 Client [1] [2].
  • Ligand Preparation: The structure of this compound was drawn using ChemDraw 20.0 [1] [2].
  • Interaction Visualization: The resulting docking poses and interactions were visualized using Discovery Studio 2021 Client [1] [2].

Beyond Docking Scores: Evidence of Biological Activity

Although comprehensive docking comparisons are lacking, experimental studies suggest that this compound possesses biological activity relevant to drug discovery:

  • Anti-inflammatory Activity: A study in LPS-stimulated RAW 264.7 cells and a mouse model showed that this compound significantly inhibited key pro-inflammatory mediators (TNF-α, IL-6, IL-1β) and the signaling molecule NF-κB [3].
  • Antidiabetic Potential: Recent research in a dexamethasone-induced insulin resistance rat model indicated that this compound has effects comparable to metformin, improving blood sugar, insulin levels, and lipid profiles [4].

How to Conduct a Rigorous Docking Comparison

For a meaningful docking study, researchers typically follow a workflow that benchmarks new compounds against known standards. The diagram below outlines this key process.

G Start Start: Docking Protocol P1 1. Select Protein Targets Start->P1 P2 2. Prepare Structures (Proteins & Ligands) P1->P2 P3 3. Choose Docking Software and Parameters P2->P3 P4 4. Run Docking for: - this compound - Standard Drugs P3->P4 P5 5. Validate Protocol (Reproduce known pose) P4->P5 P6 6. Compare Results: Scores & Binding Poses P5->P6

Based on established methodologies [5] [6] [7], here are the critical steps for a robust comparison:

  • Select Relevant Protein Targets: Choose structures from the PDB that are pharmacologically relevant to the purported activity of this compound (e.g., cyclooxygenases for inflammation) [5].
  • Include Approved Standard Drugs: Dock well-known inhibitor drugs against the same targets. Their experimentally known binding modes and affinities serve as a critical benchmark.
  • Choose a Validated Docking Program: Use programs known for good performance, such as Glide, AutoDock, GOLD, or MOE [5] [8] [6]. The choice of scoring function within the software can significantly impact the results [8] [7].
  • Validate the Docking Protocol: A crucial step is to ensure the software can reproduce the binding pose of a co-crystallized ligand. A common success criterion is a root-mean-square deviation (RMSD) of less than 2.0 Å from the experimental structure [5] [6] [7].

The available data indicates this compound is a promising compound for further investigation. To build a strong comparison guide, I suggest you:

  • Consult Specialized Databases: Search platforms like the RCSB PDB and PubChem to find structures of your target proteins and their bound standard drugs.
  • Focus on Methodological Rigor: When designing your own comparisons, prioritize protocol validation as shown in the workflow above.

References

hentriacontane anti-inflammatory activity compared to other alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Anti-inflammatory Data for Hentriacontane

Experimental Model Concentrations/Doses Tested Key Effects and Inhibition Citation

| In vitro: LPS-stimulated RAW 264.7 cells | 1 µM, 5 µM, 10 µM | ↓ NO, PGE₂, LTB₄ ↓ Pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β) ↓ Translocation of NF-κB p65 ↑ Anti-inflammatory cytokine (IL-10) | [1] | | In vivo: Balb/c mice model | 1 mg/kg, 2 mg/kg, 5 mg/kg | ↓ Pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β) ↑ Anti-inflammatory cytokine (IL-10) ↓ Carrageenan-induced paw edema Modulation of phagocytic index | [1] |

Detailed Experimental Protocols

The anti-inflammatory activity of this compound was rigorously evaluated using standard preclinical models.

  • In Vitro Model (RAW 264.7 Cells)

    • Cell Stimulation: Mouse macrophage RAW 264.7 cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory state [1].
    • Treatment: Cells are pre-treated or co-treated with this compound at various concentrations [1].
    • Measurements:
      • Nitric Oxide (NO): Quantified using the Griess reagent, which measures nitrite concentration in the culture supernatant [1].
      • Prostaglandin E2 (PGE2) & Leukotriene B4 (LTB4): Levels measured using commercial enzyme-linked immunosorbent assay (ELISA) kits [1].
      • Cytokines: Levels of TNF-α, IL-6, MCP-1, IL-1β, and IL-10 are also determined using ELISA [1].
      • NF-κB Translocation: Analyzed using immunofluorescence staining to visualize the localization of the NF-κB p65 subunit [1].
  • In Vivo Model (Balb/c Mice)

    • Treatment: Mice are administered this compound orally at specified doses [1].
    • Inflammation Induction: Inflammation is triggered by injecting carrageenan into the subplantar region of a mouse paw to induce edema [1].
    • Edema Measurement: Paw volume is measured at intervals using a plethysmometer to quantify the anti-edema effect [1].
    • Cytokine Analysis: After sacrifice, serum or tissue samples are collected, and cytokine levels are measured via ELISA [1].
    • Phagocytic Activity: The phagocytic index is evaluated using the carbon clearance assay, where the rate of removal of injected Indian ink from the bloodstream is measured [1].

This compound and NF-κB Signaling Pathway

The diagram below illustrates the mechanism by which this compound exerts its anti-inflammatory effects, primarily through suppression of the NF-κB pathway.

G LPS LPS Stimulus CellMembrane Cell Membrane LPS->CellMembrane Binds to TLR NFkB_Inactive NF-κB (Inactive in cytoplasm) IκB CellMembrane->NFkB_Inactive Activation Signal NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active IκB Degradation NFkB_Nucleus NF-κB in Nucleus NFkB_Active->NFkB_Nucleus Translocation GeneTranscription Gene Transcription NFkB_Nucleus->GeneTranscription InflammatoryMediators Inflammatory Mediators (NO, PGE₂, LTB₄) GeneTranscription->InflammatoryMediators ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-⍺, IL-6, MCP-1, IL-1β) GeneTranscription->ProInflammatoryCytokines This compound This compound This compound->NFkB_Active Inhibits This compound->NFkB_Nucleus Suppresses

This mechanism is consistent with established molecular pharmacology, where many anti-inflammatory compounds target the NF-κB pathway.

Comparison with Other Alkanes and Research Gaps

While this compound shows promise, a direct comparison with other alkanes is difficult due to a lack of targeted studies.

  • Other Alkanes in Medicinal Plants: Several other long-chain alkanes are present in medicinal plants with known anti-inflammatory properties, including n-nonacosane (C29), n-dotriacontane (C32), n-tritriacontane (C33), and n-pentatriacontane (C35) [2]. One source notes that n-hentriacontane itself, along with β-sitosterol and amyrin, has been associated with analgesic (pain-relieving) activity [2].
  • Lack of Direct Comparative Data: The provided search results do not contain studies that directly test and compare the anti-inflammatory efficacy of this compound against these other alkanes using the same experimental models. The anti-inflammatory activity of a plant extract is often attributed to a complex mixture of compounds like flavonoids, sterols, and terpenes, rather than the alkanes alone [2] [3].

Future Research Directions

To fully assess this compound's potential as a lead compound, future work should focus on:

  • Isolated Testing: Evaluating the anti-inflammatory activity of purified this compound alongside other pure alkanes (e.g., nonacosane, dotriacontane) in parallel experiments.
  • Mechanistic Depth: Further investigating its impact on other critical inflammatory pathways, such as MAPK and JAK-STAT.
  • Structural Activity: Exploring the structure-activity relationship (SAR) of long-chain alkanes to determine how carbon chain length influences their anti-inflammatory properties.

References

validating hentriacontane as particulate matter marker vs AIA

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance: Hentriacontane vs. AIA

The following table summarizes the core experimental findings from a study designed to evaluate this compound (C31 alkane) against AIA [1].

Marker Fecal Recovery Influence of Dietary Fat Accuracy in Estimating DM Digestibility Key Findings & Limitations
This compound (C31) Variable; decreased quadratically with increasing intake [1] Not significantly influenced by the addition of dietary fat (calcium soap) [1] Less accurately estimated compared to AIA (( P < .05 )) [1] Potential for ruminal loss, requires validation across a wider range of diets [1]
Acid Insoluble Ash (AIA) ~100% recovery in feces [1] Not tested in this experiment Provided a more accurate estimate [1] Used as the reference standard in the comparative study [1]

Experimental Methodology

The data in the table above comes from a controlled animal study. Here are the key methodological details:

  • Study Design: A 2 x 2 factorial study arranged in a 4 x 4 Latin square design [1].
  • Animal Model: Dairy cows [1].
  • Experimental Treatments: The study tested four dietary treatments to evaluate the marker under different conditions [1]:
    • Alfalfa hay and concentrate (70:30)
    • Alfalfa hay and concentrate with added calcium soap (a source of dietary fat)
    • Grass hay and concentrate (70:30)
    • Grass hay and concentrate with added calcium soap
  • Marker Administration & Analysis: this compound intake was controlled, and its recovery was measured in collected feces. AIA was measured as an internal comparative standard [1].
  • Additional Investigation: A second experiment involved dosing a different alkane (C32) into either the rumen or duodenum to investigate the site of marker loss within the digestive tract [1].

The experimental workflow for this validation can be summarized as follows:

Research Implications and Considerations

The findings from this study provide crucial insights for researchers selecting a digesta marker:

  • AIA as a Benchmark: The study established AIA as a reliable benchmark due to its near-complete fecal recovery, leading to more accurate digestibility estimates [1].
  • This compound's Limitations: While this compound is a potential marker, its variable recovery and susceptibility to ruminal loss indicate it is less reliable than AIA based on this specific dataset [1].
  • Context is Key: The study concluded that while alkanes like this compound are potentially useful, their behavior needs documentation across a wider range of diets before they can be confidently recommended [1].

It is important to note that the foundational experimental data for this comparison comes from 1991. Scientific understanding and methodologies may have advanced in the intervening years.

References

hentriacontane binding affinity comparison with Ulixertinib for ERK-2

Author: Smolecule Technical Support Team. Date: February 2026

Ulixertinib (BVD-523) Preclinical Profile

Ulixertinib is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1/2. The following table summarizes its key experimentally derived characteristics from recent studies.

Property Experimental Data/Description
Class First-in-class ERK1/2 inhibitor [1]
Mechanism Reversible, ATP-competitive, catalytic inhibitor [1]
Administration Oral [1]
In Vitro Activity (IC₅₀) Low nanomolar range (clinically achievable concentrations) [1]
In Vivo Activity Sufficient brain tissue penetration; reduced MAPK pathway activity & increased survival in mouse models [1]
Key Combinations Synergistic antiproliferative effect with MEK inhibitors (MEKi) or BH3-mimetics in vitro [1]

About Hentriacontane

This compound is not mentioned in any of the retrieved scientific literature. Without specific research data, its potential binding affinity for ERK-2 or role in MAPK pathway modulation remains unknown. A comparison with Ulixertinib cannot be established based on current search findings.

How to Proceed with a Comparison

To conduct a meaningful comparison, you would typically need specific experimental data for both compounds. Here are suggested approaches:

  • Experimental Determination: The most direct method would be to perform binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) and enzymatic inhibition studies on ERK-2 for both compounds under the same experimental conditions.
  • Computational Methods: If experimental data is not available, computational chemistry techniques like molecular docking could be used to predict and compare the binding poses and affinities of this compound and Ulixertinib within the ERK-2 active site. However, these results would be predictive and require experimental validation.

MAPK Pathway and Ulixertinib Mechanism

The diagram below illustrates the MAPK/ERK signaling pathway and the documented mechanism of action for Ulixertinib.

ERK_Pathway Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RAF Negative Feedback Nuclear_Translocation Nuclear Translocation ERK->Nuclear_Translocation Transcription Gene Transcription (Cell Proliferation, Survival) Nuclear_Translocation->Transcription Ulixertinib Ulixertinib (BVD-523) Ulixertinib->ERK Direct Inhibition

References

validating hentriacontane molecular docking with in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking Studies on Hentriacontane

The table below summarizes the key findings from the molecular docking research identified in the search results.

Target Protein / Disease Area Docking Score (kcal/mol) Reference Compound / Standard Drug Software & Method Source
Shikimate kinase (Mycobacterium tuberculosis) / Antitubercular -10.4 Information not provided in results Software: PyRx; Visualization: Discovery Studio 2021 Client [1] [2]
Extracellular regulated kinase–2 (ERK-2) (Homo sapiens) / Anticancer (Breast cancer) -7.4 Information not provided in results Software: PyRx; Visualization: Discovery Studio 2021 Client [1] [2]
SARS-CoV-2 3CLpro (6WQF) / Antiviral (COVID-19) -6.2 (Ranked 11th in its set) Best in set: -15.0 ((+)-lariciresinol 9'-p-coumarate) Software: AutoDock 4.2.6 [3]

These docking scores suggest that this compound could potentially bind to these specific protein targets. A more negative score typically indicates a stronger and more stable predicted binding interaction. The research on anticancer and antitubercular activities concluded that this compound could be an effective inhibitor and should be considered a lead molecule for further investigation [1] [2].

Proposed Workflow for Experimental Validation

The following diagram outlines a logical pathway from computational prediction to experimental validation, which is a standard approach in drug discovery. This workflow is synthesized from general best practices as the specific protocols for this compound validation were not found in the search results.

G start Molecular Docking Prediction step1 In Vitro Assay (Binding Affinity) start->step1 Validates Binding step2 Cellular Efficacy Assay step1->step2 Confirms Functional Effect step3 Cytotoxicity Assessment step2->step3 Checks for Toxicity step4 In Vivo Studies step3->step4 Advances Promising Candidates end Lead Compound step4->end

Here are detailed methodologies for the key in vitro experiments outlined in the workflow:

  • In Vitro Binding Affinity Assays

    • Microscale Thermophoresis (MST): Dilute the purified target protein (e.g., ERK-2 or Shikimate kinase) in a suitable buffer. Serially dilute this compound in DMSO and then in assay buffer. Mix a constant concentration of the fluorescently labeled protein with the varying concentrations of the compound. Load the samples into standard capillaries and measure the thermophoretic movement using an MST instrument. The change in movement is used to calculate the dissociation constant (Kd) [3].
    • Surface Plasmon Resonance (SPR): Immobilize the target protein on a CMS sensor chip using standard amine-coupling chemistry. Use HBS-EP buffer as the running buffer. Dissolve this compound in DMSO and then dilute in running buffer for a series of concentrations. Inject the compound solutions over the protein surface at a continuous flow rate. Regenerate the surface between cycles. Analyze the association and dissociation sensorgrams to determine the kinetic parameters (Kon and Koff) and the equilibrium Kd.
  • Cellular Efficacy Assays

    • Antiproliferative Assay (MTT Assay): Seed cancer cell lines (e.g., MCF-7 for breast cancer) in a 96-well plate. The next day, treat the cells with a range of concentrations of this compound, dissolved in DMSO (with final DMSO <0.1%). Incubate for 72 hours. Add MTT reagent to each well and incubate further to allow formazan crystal formation. Dissolve the crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC50 value (concentration that inhibits 50% of cell growth) using non-linear regression analysis [1].
    • Antibacterial Assay against Mycobacterium tuberculosis (Microdilution): Prepare Middlebrook 7H9 broth medium supplemented with OADC. Inoculate the medium with a standardized suspension of M. tuberculosis (e.g., H37Rv strain). Dispense the inoculum into a 96-well plate containing serial dilutions of this compound. Incub the plate at 37°C for 7-14 days. The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that prevents visible bacterial growth.
  • Cytotoxicity Assessment - Hemolysis Assay: Collect fresh whole blood and wash the red blood cells (RBCs) with phosphate-buffered saline (PBS). Prepare a 2% suspension of RBCs. Incubate the RBC suspension with different concentrations of this compound. Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis). After incubation, centrifuge the samples and measure the absorbance of the supernatant at 540 nm. Calculate the percentage of hemolysis caused by the compound.

Research Gap and Future Directions

The search results confirm a clear gap in the literature: the transition from in silico prediction to in vitro validation for this compound has not yet been made public. To advance this research, the following steps are recommended:

  • Prioritize Targets: Based on the docking scores, Shikimate kinase (for tuberculosis) appears to be the most promising target for initial experimental validation [1].
  • Source the Compound: this compound can be purchased from chemical suppliers or isolated from natural sources like the plant Epiphyllum oxypetalum, as mentioned in the background of the docking studies [1] [2].
  • Conduct Foundational Experiments: Begin with the SPR and cellular assays described above to build the first layer of evidence for or against this compound's biological activity.

References

comparison of hentriacontane recovery across different dietary fat levels

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Hentriacontane Recovery

The table below summarizes the core findings from a 1991 comparative study that directly tested the effect of dietary fat on this compound (C31) recovery [1].

Factor Studied Experimental Design Key Finding on this compound (C31) Recovery
Level of Dietary Fat 2x2 factorial study in a 4x4 Latin square. Diets: Alfalfa Hay (AH) or Grass Hay (GH), each with or without 500 g/d of calcium soap (a fat supplement). Fat supplementation did not produce a statistically significant influence on C31 recovery in feces [1].
Amount of C31 Consumed Varying levels of C31 intake. Fecal recovery (in g/day) decreased quadratically with increasing C31 intake [1].

Experimental Protocol and Methodology

The primary study employed a rigorous design to isolate the effect of fat [1]:

  • Animals and Design: The experiment used a 4x4 Latin square design, a standard for controlling for animal-to-animal and period-to-period variation.
  • Dietary Treatments: The treatments were arranged in a 2x2 factorial design, focusing on two forage types (Alfalfa Hay and Grass Hay) and two fat levels (with or without a calcium soap supplement).
  • Marker Administration and Analysis: this compound was dosed, and its concentration in feces was measured. Recovery was calculated as the amount of marker found in feces relative to the amount consumed.

Broader Context and Limitations of the n-Alkane Technique

While this compound recovery may be stable across fat levels, other factors can affect its accuracy as a digestibility marker.

  • Incomplete Recovery: Recovery of this compound and other n-alkanes is often incomplete and variable. One study found fecal recovery increased with the carbon chain length of the n-alkane [2].
  • Diet Complexity: In mixed diets, uneven intake of feed ingredients can lead to unequal n-alkane excretion, reducing the accuracy of digestibility estimates, even after correction for recovery [2].
  • Potential for Ruminal Loss: A second experiment in the 1991 study suggested that some alkane marker loss occurs in the rumen [1].

Experimental Workflow for n-Alkane Recovery Studies

The diagram below visualizes a generalized experimental workflow for studying n-alkane recovery, illustrating the key stages from experimental design to data interpretation.

G cluster_1 Phase 1: Experimental Design cluster_2 Phase 2: Execution & Sampling cluster_3 Phase 3: Laboratory Analysis cluster_4 Phase 4: Data Calculation & Interpretation A Define Dietary Treatments (e.g., Base Forage, Fat Levels) B Select Animal Model and Design (e.g., Latin Square) A->B C Formulate Diets with Internal/External Markers B->C D Administer Diets and Markers C->D E Collect Representative Feed and Fecal Samples D->E F Analyze n-Alkane Concentrations (via Gas Chromatography) E->F G Calculate Fecal Recovery (Amount in Feces / Amount Ingested) F->G H Apply Statistical Analysis (e.g., ANOVA for Factorial Design) G->H I Interpret Results and Assess Marker Validity H->I Key Finding: No significant effect of dietary fat

Research Conclusion

For researchers using this compound as an internal marker, the most direct evidence suggests that moderate dietary fat supplementation does not significantly alter its fecal recovery in ruminant models [1]. This supports its potential use across diets with varying fat content. However, the accuracy of the n-alkane technique as a whole depends on carefully accounting for other factors like intake level, chain length, and diet composition [1] [2].

References

×

Physical Description

Solid

Color/Form

Leaves from ethyl acetate
Crystals

XLogP3

16.4

Exact Mass

436.500802041 Da

Monoisotopic Mass

436.500802041 Da

Boiling Point

438 °C
BP: 302 °C at 15 mm Hg
457.00 to 458.00 °C. @ 760.00 mm Hg

Heavy Atom Count

31

Density

Density: 0.781 g/cu cm at 68 °C

LogP

log Kow = 15.57 (est)

Melting Point

68 °C
67.9 °C

UNII

6SDG640HL3

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Oldenlandia diffusa (OD) has been used as a natural drug for the treatment of cancer in Asia and specifically in Korea. However, the antiinflammatory mechanisms employed by OD have yet to be completely understood. This study attempted to determine the effects of OD and hentriacontane, one of the constituent compounds of OD, on lipopolysaccharide (LPS)-induced inflammatory responses in mouse peritoneal macrophages. The findings of this study showed that OD inhibited the production of tumor necrosis factor (TNF)-a, interleukin (IL)-6 and prostaglandin E(2) (PGE(2)). The OD inhibited the enhanced levels of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) induced by LPS. It was shown that the antiinflammatory effect of OD occurs via the regulation of the activation of nuclear factor (NF)-kappaB and caspase-1. Moreover, hentriacontane was shown to ameliorate the expression of inflammatory mediators (TNF-a, IL-6, PGE(2), COX-2 and iNOS) and the activation of NF-kappaB and caspase-1 in LPS-stimulated peritoneal macrophages. These results provide novel insights into the pharmacological actions of OD as a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
/EXPL THER/ Ulcerative colitis (UC) is an inflammatory bowel disease, which is a chronic gastrointestinal disorder. Oldenlandia diffusa (OD) has been used as a traditional oriental medicine for inflammation. However, the regulatory effect and molecular mechanism of OD in intestinal inflammation are not yet understood. This study investigated the protective effect of OD in dextran sulfate sodium (DSS)-induced colitis. Mice treated with DSS showed remarkable clinical signs, including weight loss, and reduced colon length. Administration of OD attenuated these signs and significantly suppressed levels of interleukin (IL)-6, IL-1beta and expression of cyclooxygenase-2 in DSS-treated colon tissues. OD also reduced the activation of transcription nuclear factor-kappaB p65 in DSS-treated colon tissues. Hentriacontane, a constituent of OD, attenuated weight loss, colon shortening, and levels of IL-6 caused by DSS. Taken together, the results provide experimental evidence that OD might be a useful therapeutic medicine for patients with UC.
/EXPL THER/ One of the therapeutic approaches in treating diabetes is to reduce postprandial hyperglycemia by inhibiting major carbohydrate hydrolyzing enzymes. In the present study, crude extracts of marine seaweed, Turbinaria ornata, were tested for their antidiabetic potential using enzyme inhibitory assays (a-amylase, a-glucosidase, and dipeptidyl peptidase-IV). Among the tested extracts, methanol and acetone extracts showed significant inhibitory effects on a-amylase (IC50 250.9 ug/mL), a-glucosidase (535.6 ug/mL), and dipeptidyl peptidase-4 (55.2 ug/mL), respectively. Free radical scavenging activity of these extracts was analyzed using DPPH assay (65%). Extracts were tested for in vitro toxicity using DNA fragmentation assay, hemolytic assay, and MTT assay. None of the extracts showed toxicity in tested models. Furthermore, GC-MS analysis of lead extracts showed the presence of major compounds, hentriacontane, z, z-6, 28-heptatriactontadien-2-one, 8-heptadecene, and 1-heptacosanol. Our findings suggest that Turbinaria ornata can be used as a potential source for further in vivo studies in controlling hyperglycemia.
A substance that kills or slows the growth of Mycobacterium tuberculosis and is used in the treatment of tuberculosis.

Vapor Pressure

1.40X10-11 mm Hg at 25 °C (Extrapolated)

Other CAS

8006-44-8
630-04-6

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/
This report deals with a new human disorder characterized by the accumulation of plant long-chain n-alkanes in viscera of a human patient. Lipid analysis of tissues from an adult male after sudden death (affected with diffuse visceral granuloma containing lipophilic crystallized material) showed the presence of abnormal compounds identified as long-chain n-alkanes with 29 (n-nonacosane), 31 (n-hentriacontane) and 33 carbons (n-tritriacontane). Study of n-alkane distribution in patient tissues showed a major accumulation in lumbo-aortic lymph nodes, adrenal glands, lung (the highest levels were found in lung granulomas) and liver; significantly lower amounts were detected in myocardium and kidney, whereas no detectable level was found in brain. On the basis of the structural composition and of the tissue distribution of the accumulated n-alkanes, their dietary (plant) origin and the pathophysiological mechanism of the storage are discussed.

Wikipedia

Hentriacontane

Biological Half Life

275.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hentriacontane is found in black elderberry. Hentriacontane, also called untriacontane, is a solid, long-chain alkane hydrocarbon with the structural formula CH3(CH2)29CH3. It is found in a variety of plants, including peas (Pisum sativum), gum arabic (Acacia senegal) and others, and also comprises about 8-9% of beeswax. It has 10,660,307,791 constitutional isomers. Hentriacontane belongs to the family of acyclic alkanes.
An ethyl acetate extract of Oryza sativa (rice) hulls yielded seven compounds: hentriacontane, 1-tetratriacontanol, beta-sitosterol, momilactone A, momilactone B, tricin (a flavonoid), and beta-sitosterol-3-O-beta-D-glucoside. The structures of these compounds were elucidated with 500 MHz nuclear magnetic resonance (NMR), using 1D and 2D spectral methods, aided by electron ionization mass spectrometry (EI-MS), fast atom bombardment mass spectrometry (FAB-MS), infrared (IR), and ultraviolet (UV) spectrophotometry. The complete 1H NMR assignments for momilactone A and B and 13C NMR assignments for tricin are discussed. To the best of our knowledge, hentriacontane, 1-tetratriacontanol, and beta-sitosterol-3-O-beta-D-glucoside were identified for the first time in rice hulls. In biological activity tests using these identified compounds, momilactone A and B showed potent inhibitory activity against duckweed (Lemna paucicostata). 1-Tetratriacontanol and beta-sitosterol-3-O-beta-D-glucoside also showed about 13-20% inhibitory activity based on chlorophyll reduction. Hentriacontane and beta-sitosterol did not show any herbicidal activity. In a germination assay of three weed species (Leptochloa chinenesis L., Amaranthus retroflexus L., and Cyperus difformis L.) in culture tubes both momilactones A and B had high inhibitory effects. Momilactone B completely inhibited germination of all three weed species at 20 ppm. Germination of L. chinensis L. was completely inhibited by a 4 ppm solution of momilactone B.
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/
Many aquatic snails act as intermediate hosts for the larvae of trematodes, Fasciola hepatica and Fasciola gigantica, which cause the diseases fascioliasis and schistosomiasis. The WHO has tested several thousands of synthetic compounds for the control of the snail host. Although effective, these molluscicides have so far not proved themselves to be entirely satisfactory. With a growing awareness of environmental pollution, efforts are being made to discover molluscicidal products of plant origin. Being products of biosynthesis, these are potentially biodegradable in nature. Several groups of compounds present in various plants have been found to be toxic to target organisms at acceptable doses ranging from <1 to 100 ppm. Common medicinal plants, i.e. Thevetia peruviana, Alstonia scholaris (Family; Apocynaceae), Euphorbia pulcherima and Euphorbia hirta (Family; Euphorbiaceae), have potent molluscicidal activity against freshwater snails. The toxicological actions of Thevetia peruviana may be due to the presence of apigenin-5-methyl ether (flavonoid) and triterpenoid glycosides, while a number of alkaloids (pseudo-akuammigine in addition to betulin, ursolic acid and beta-sitosterol), steroids and triterpenoids are present in Alstonia scholaris and the diterpenoids, pulcherrol, beta-sitosterol, hentriacontane, ellagic acid and beta-amyrin are present in Euphorbia hirta and in Euphorbia pulcherima. Although, at present very little literature is available on the control of vector snails through plant origin pesticides, an attempt has been made in this review to assemble all the known information on molluscicidal properties of common medicinal plants of eastern Uttar Pradesh, India, which might be useful for the control of harmful snails.

Analytic Laboratory Methods

The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Temporal changes in the cuticular hydrocarbons of female Anopheles stephensi (Liston) (Diptera: Culicidae) were quantified using gas-liquid chromatography with flame-ionization detection. The ratio of two prominent hydrocarbons, nonacosane (C29) and hentriacontane (C31), was found to change significantly with respect to mosquito age over a period of 15 d. A regression model was developed using this ratio, C29/C31 = 3.96-1.63 log (age), and prediction intervals, based on a 12-d developmental interval necessary for females to transmit malaria, were generated using confidence levels for one-sided tests. The model predicted that females that had a C29/C31 ratio of 2.6 or greater were only 10% probable to be old enough to transmit malaria, whereas females with ratios of 1.8 or less were 90% probable.
A crude Sohxlet extract from leaves of Syzygium jambos was sequentially fractionated using a silica gel flash column. A bioassay based on the numbers of urediniospores of Puccinia psidii that germinated in 2% water agar detected an active stimulant of germination when the fraction eluted with 100% n-hexane was used. The active fraction induced up to 88% increase in germination when added to a spore suspension in mineral oil. The active fraction was characterized as a hydrocarbon by (1)H nuclear magnetic resonance, (13)C nuclear magnetic resonance, and infrared analysis. Gas chromatography-mass spectrometry analysis indicated that the fraction was a long-chain 436 MW hydrocarbon with corresponding to C31H64, namely hentriacontane. This is the first time such a compound proved to be involved with stimulation of fungal spore germination. These results may contribute to better understanding the infection process of rusts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types